molecular formula C16H20N2O9S B1673825 L 658758 CAS No. 116507-04-1

L 658758

Cat. No.: B1673825
CAS No.: 116507-04-1
M. Wt: 416.4 g/mol
InChI Key: SMZXYXKZTNLAKY-ITDIGPHOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

structure & chemical name given in UD

Properties

CAS No.

116507-04-1

Molecular Formula

C16H20N2O9S

Molecular Weight

416.4 g/mol

IUPAC Name

(2S)-1-[(6R,7S)-3-(acetyloxymethyl)-7-methoxy-5,5,8-trioxo-5λ6-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carbonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C16H20N2O9S/c1-8(19)27-6-9-7-28(24,25)15-12(26-2)14(21)18(15)11(9)13(20)17-5-3-4-10(17)16(22)23/h10,12,15H,3-7H2,1-2H3,(H,22,23)/t10-,12-,15+/m0/s1

InChI Key

SMZXYXKZTNLAKY-ITDIGPHOSA-N

Isomeric SMILES

CC(=O)OCC1=C(N2[C@@H]([C@H](C2=O)OC)S(=O)(=O)C1)C(=O)N3CCC[C@H]3C(=O)O

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)OC)S(=O)(=O)C1)C(=O)N3CCCC3C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3-acetoxymethyl-7-methoxy-1-aza-5-thia-8-oxo-bicyclo(4.2.0)oct-2-ene-2-carboxypyrrolidine carboxamide
L 658,758
L 658758
L-658,758
L-658758

Origin of Product

United States

Foundational & Exploratory

The Discovery of L-658,758: A Potent Cephalosporin-Based Inhibitor of Human Leukocyte Elastase

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Human leukocyte elastase (HLE), a serine proteinase released by neutrophils, plays a critical role in the breakdown of connective tissues. While essential for immune responses, excessive HLE activity is implicated in the pathogenesis of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis (CF), and acute respiratory distress syndrome (ARDS). The development of potent and selective HLE inhibitors is therefore a significant therapeutic goal. This technical guide details the discovery and characterization of L-658,758, a novel cephalosporin-based inhibitor of HLE.

L-658,758, with the chemical name 3-(acetoxymethyl)-2-[(2(S)-carboxypyrrolidino)carbonyl]-7α-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene, 5,5-dioxide, emerged from a focused drug discovery program aimed at identifying effective HLE inhibitors suitable for therapeutic use.[1] This document provides a comprehensive overview of the quantitative data, experimental methodologies, and mechanistic insights that led to the selection of L-658,758 as a promising clinical candidate.

Quantitative Data Summary

The inhibitory activity of L-658,758 against human leukocyte elastase and other serine proteases has been extensively quantified. The following tables summarize the key in vitro and in vivo data.

Parameter Value Enzyme Conditions Reference
kobs/[I] 1,300,000 M-1s-1Human Leukocyte Elastase (HLE)pH 7.5[2]
Partition Ratio 2.0Human Leukocyte Elastase (HLE)-[2]
Half-life (t1/2) of HLE-inhibitor complex 9 hoursHuman Leukocyte Elastase (HLE)37°C[2]
Inhibition of Elastinolysis >97%CF Sputum Sol Elastase0.1 mM L-658,758[3]

Table 1: In Vitro Inhibition Profile of L-658,758

Animal Model Administration Route Key Finding Reference
HamsterTopical AerosolEffective in lung hemorrhage model[1]
HamsterIntravenousNo effect on LTB4-induced vascular leakage[4]

Table 2: In Vivo Evaluation of L-658,758

Experimental Protocols

The discovery and characterization of L-658,758 involved a series of key experiments. The methodologies for these are detailed below.

Inhibition of Human Leukocyte Elastase (In Vitro)

Objective: To determine the rate of inactivation of HLE by L-658,758.

Materials:

  • Human Leukocyte Elastase (HLE)

  • L-658,758

  • Substrate: MeO-Suc-Ala-Ala-Pro-Val-pNA

  • Buffer: 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.1% Brij 35

Procedure:

  • A solution of HLE in the assay buffer was prepared.

  • L-658,758 was added to the HLE solution at various concentrations.

  • At specific time intervals, aliquots of the HLE/inhibitor mixture were removed.

  • The residual enzymatic activity was measured by adding the substrate and monitoring the change in absorbance at 410 nm, corresponding to the release of p-nitroaniline.

  • The apparent second-order rate constant for inactivation (kobs/[I]) was determined from the slope of a plot of the pseudo-first-order rate constant (kobs) versus the inhibitor concentration ([I]).

In Vivo Hamster Lung Hemorrhage Model

Objective: To assess the efficacy of L-658,758 in an in vivo model of HLE-induced lung damage.

Materials:

  • Male golden Syrian hamsters

  • Human Leukocyte Elastase (HLE)

  • L-658,758 formulated for aerosol delivery

  • Saline solution

Procedure:

  • Hamsters were anesthetized.

  • Aerosolized L-658,758 or vehicle control was administered intratracheally.

  • After a specified period, HLE in saline was instilled intratracheally to induce lung hemorrhage.

  • After a further incubation period, the animals were sacrificed.

  • The lungs were lavaged with saline, and the amount of hemorrhage was quantified by measuring the absorbance of hemoglobin in the lavage fluid at 540 nm.

  • The inhibitory effect of L-658,758 was determined by comparing the hemorrhage in treated animals to that in control animals.

Mechanism of Action and Signaling Pathways

L-658,758 is a mechanism-based, or suicide, inhibitor of HLE.[2] The inhibitory mechanism involves a multi-step process that leads to a stable, functionally irreversible inactivation of the enzyme.

L-658,758 Mechanism of Action E_I HLE + L-658,758 (E+I) EI Michaelis Complex (E·I) E_I->EI k1 (Binding) EI->E_I k-1 EA Acyl-Enzyme Intermediate (E-A) EI->EA k2 (Acylation) E_P Regenerated HLE (E) + Product (P) EA->E_P k3 (Hydrolysis) EI_stable Stable Inactivated HLE (E-I*) EA->EI_stable k4 (Rearrangement)

Caption: Mechanism of HLE inhibition by L-658,758.

The initial step is the formation of a reversible Michaelis complex between HLE and L-658,758. This is followed by the acylation of the active site serine residue of HLE by the β-lactam ring of the cephalosporin. This acylation results in the opening of the β-lactam ring and the expulsion of the leaving group at the 3'-position. The resulting acyl-enzyme intermediate can then partition between two pathways: hydrolysis, which regenerates the active enzyme, or a chemical rearrangement to form a stable, irreversibly inactivated enzyme complex.[2] The low partition ratio of 2.0 for L-658,758 indicates that for every two molecules of inhibitor that are hydrolyzed, one molecule leads to the stable inactivation of the enzyme, making it a highly efficient inhibitor.[2]

Experimental Workflow for Inhibitor Screening

The discovery of L-658,758 was the result of a systematic screening and optimization process. The general workflow for identifying and characterizing potential HLE inhibitors is depicted below.

Caption: General workflow for serine proteinase inhibitor discovery.

Conclusion

L-658,758 is a potent, time-dependent inhibitor of human leukocyte elastase that demonstrates efficacy in preclinical models of HLE-mediated tissue injury.[1] Its mechanism of action, involving the formation of a stable acyl-enzyme complex, leads to prolonged inhibition of the target enzyme.[2] The data and experimental protocols summarized in this guide provide a comprehensive overview of the discovery and preclinical characterization of L-658,758, highlighting its potential as a therapeutic agent for the treatment of inflammatory diseases characterized by excessive elastase activity.

References

The Genesis of L-658,758: A Potent Cephalosporin-Based Inhibitor of Human Neutrophil Elastase

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

L-658,758, a novel cephalosporin-based compound, emerged from the dedicated research and development efforts at Merck Sharp and Dohme Research Laboratories. This potent, time-dependent inhibitor of human neutrophil elastase (HNE) was designed to address the pathological consequences of excessive elastolytic activity in inflammatory diseases. Its development marked a significant advancement in the pursuit of targeted therapies for conditions such as emphysema and cystic fibrosis, where HNE-mediated tissue damage is a key pathological feature.

Core Compound Details

PropertyValueReference
Chemical Name 1-[[3-(acetoxymethyl)-7α-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-2-yl]carbonyl]proline S,S-dioxide[1]
CAS Number 116507-04-1
Molecular Formula C16H20N2O9S
Molecular Weight 416.4 g/mol
Target Enzyme Human Neutrophil Elastase (HNE, EC 3.4.21.37)[2]

Quantitative Analysis of HNE Inhibition

L-658,758 is characterized as a mechanism-based, functionally irreversible inhibitor of human neutrophil elastase.[1] The inhibitory process involves the formation of a stable enzyme-inhibitor complex, rendering the elastase inactive. The following table summarizes the key quantitative parameters of this interaction.

ParameterValueDescriptionReference
Partition Ratio 2.0The number of inhibitor molecules hydrolyzed per molecule of enzyme inactivated. A low partition ratio indicates high efficiency.[1]
Half-life (t½) of HNE-Inhibitor Complex 9 hours (at 37°C)The time required for half of the stable enzyme-inhibitor complex to dissociate, indicating functional irreversibility.[1]
Inhibition of Elastinolysis in CF Sputum >97%Demonstrates high efficacy in a complex biological sample relevant to its therapeutic target.

Unraveling the Mechanism of Action: A Multi-Step Process

The inhibitory action of L-658,758 against human neutrophil elastase is a sophisticated, multi-step process that ultimately leads to the inactivation of the enzyme. This mechanism-based inhibition is a hallmark of its design, ensuring potent and prolonged suppression of elastolytic activity.

The process begins with the formation of a non-covalent Michaelis complex, where the inhibitor binds to the active site of HNE. This is followed by the acylation of the active site serine residue (Ser-195), a key step in the catalytic mechanism of serine proteases. During this acylation, the acetoxymethyl group at the 3'-position of the cephalosporin core is liberated.[1]

A critical feature of this mechanism is the partitioning of the resulting acyl-enzyme intermediate. This intermediate can either undergo hydrolysis, which would regenerate the active enzyme, or proceed through an intramolecular reaction to form a stable, irreversibly inactivated enzyme-inhibitor complex.[1] The high stability of this final complex is believed to arise from a Michael addition reaction involving the active site histidine (His-57) and the 3'-methylene of the inhibitor.[1]

G cluster_0 Inhibition Pathway of L-658,758 on Human Neutrophil Elastase HNE Active HNE (Ser-195, His-57) Michaelis Michaelis Complex (HNE • L-658,758) HNE->Michaelis Initial Binding L658758 L-658,758 L658758->Michaelis AcylEnzyme Acyl-Enzyme Intermediate (Ser-195 Acylated) Michaelis->AcylEnzyme Acylation StableComplex Stable Inactivated Complex (His-57 Adduct) AcylEnzyme->StableComplex Intramolecular Reaction (Partitioning) RegeneratedHNE Regenerated Active HNE AcylEnzyme->RegeneratedHNE Hydrolysis (Partitioning) Acetate Acetate Released AcylEnzyme->Acetate Elimination

Mechanism of HNE inhibition by L-658,758.

Experimental Protocols

Synthesis of L-658,758

While the specific, detailed synthesis protocol for L-658,758 is proprietary to Merck Sharp and Dohme Research Laboratories, the general synthetic strategy for this class of 3'-substituted cephalosporin sulfones has been described. The synthesis originates from a 3-(hydroxymethyl)cephalosporin, which is prepared by the hydrolysis of the corresponding acetate.[3] The core cephalosporin structure is then further modified at the 3'-position and the sulfur atom is oxidized to a sulfone, which has been shown to be crucial for potent HNE inhibitory activity.

Human Neutrophil Elastase Inhibition Assay

The following protocol outlines a typical fluorometric assay to determine the inhibitory activity of compounds like L-658,758 against human neutrophil elastase.

G cluster_1 HNE Inhibition Assay Workflow start Start prep_reagents Prepare Reagents (HNE, Inhibitor, Substrate, Buffer) start->prep_reagents add_inhibitor Add Inhibitor (L-658,758) to Microplate Wells prep_reagents->add_inhibitor add_hne Add HNE to Wells add_inhibitor->add_hne preincubate Pre-incubate at 37°C add_hne->preincubate add_substrate Add Fluorogenic Substrate (e.g., MeOSuc-AAPV-AMC) preincubate->add_substrate measure_fluorescence Measure Fluorescence (Kinetic Reading) add_substrate->measure_fluorescence analyze_data Analyze Data (Calculate IC50, kinact/KI) measure_fluorescence->analyze_data end End analyze_data->end

A typical workflow for assessing HNE inhibition.

Materials:

  • Human Neutrophil Elastase (purified)

  • L-658,758 (or other test inhibitor)

  • Fluorogenic HNE substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin; MeOSuc-AAPV-AMC)

  • Assay Buffer (e.g., 100 mM HEPES, 500 mM NaCl, pH 7.5)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of HNE, L-658,758, and the fluorogenic substrate in the assay buffer.

  • Inhibitor Addition: Add serial dilutions of L-658,758 to the wells of the 96-well plate. Include wells for positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme Addition: Add a solution of HNE to all wells except the negative controls.

  • Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity in a kinetic mode at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm. Continue readings for a set period (e.g., 30 minutes).

  • Data Analysis: Determine the rate of substrate hydrolysis from the linear portion of the fluorescence versus time plot. Calculate the percent inhibition for each concentration of L-658,758 and determine the IC50 value. For time-dependent inhibitors, further analysis can be performed to calculate the inactivation rate constant (kinact) and the inhibitor affinity constant (KI).

Conclusion

L-658,758 stands as a testament to the power of rational drug design in targeting key enzymes implicated in human disease. Its development at Merck Sharp and Dohme Research Laboratories provided a valuable pharmacological tool for studying the role of human neutrophil elastase in various pathologies and paved the way for further exploration of cephalosporin-based inhibitors as potential therapeutic agents. The detailed understanding of its mechanism of action continues to inform the development of next-generation elastase inhibitors.

References

An In-depth Technical Guide to the Core Chemical Properties of L-658,758

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-658,758 is a potent, time-dependent inhibitor of human leukocyte elastase (HLE), a serine protease implicated in the pathology of various inflammatory diseases. This technical guide provides a comprehensive overview of the fundamental chemical and biological properties of L-658,758. It includes a summary of its core chemical attributes, detailed methodologies for its characterization, and an exploration of its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of serine protease inhibitors.

Core Chemical Properties

L-658,758 is a synthetic cephalosporin derivative designed for the potent and selective inhibition of human leukocyte elastase.[1] Its systematic IUPAC name is 3-(acetoxymethyl)-2-[(2S)-carboxypyrrolidino)carbonyl]-7α-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene, 5,5-dioxide.[1]

PropertyValueReference
Molecular Formula C₁₆H₂₀N₂O₉S[1]
Molecular Weight 416.4 g/mol [1]
CAS Number 116507-04-1[1]
Class Cephalosporin[1]

Biological Activity and Mechanism of Action

L-658,758 is a specific and potent time-dependent inhibitor of human leukocyte elastase (HLE).[1] HLE is a serine protease found in the azurophilic granules of neutrophils and is involved in the degradation of extracellular matrix proteins, most notably elastin.[2] Under pathological conditions, excessive HLE activity can contribute to tissue damage in diseases such as emphysema and other inflammatory disorders.[3]

The inhibitory action of L-658,758, like other cephalosporin-based inhibitors, is proposed to involve the acylation of the active site serine residue (Ser-195) of HLE.[3] This mechanism is analogous to the inhibition of bacterial transpeptidases by β-lactam antibiotics. The process is time-dependent, indicating a two-step mechanism: an initial reversible binding followed by a slower, covalent modification of the enzyme.

Signaling Pathway of Human Leukocyte Elastase Inhibition

The following diagram illustrates the proposed mechanism of action for L-658,758 in inhibiting human leukocyte elastase.

HLE_Inhibition HLE Human Leukocyte Elastase (HLE) (Active Ser-195) EI_complex Reversible Michaelis Complex (HLE·L-658,758) HLE->EI_complex k_on L658758 L-658,758 EI_complex->HLE k_off Acyl_enzyme Acyl-Enzyme Intermediate (Covalently Modified HLE) EI_complex->Acyl_enzyme k_inact Inactive_HLE Inactive HLE Acyl_enzyme->Inactive_HLE Slow Hydrolysis (Practically Irreversible)

Proposed mechanism of HLE inhibition by L-658,758.

Experimental Protocols

Human Leukocyte Elastase Inhibition Assay

The following is a generalized protocol for determining the inhibitory activity of L-658,758 against HLE, based on common methodologies for serine protease inhibitors.

Objective: To determine the IC₅₀ and kinetic parameters (kinact, Ki) of L-658,758 for HLE.

Materials:

  • Human Leukocyte Elastase (purified)

  • L-658,758

  • Chromogenic or fluorogenic HLE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-pNA)

  • Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.05% Triton X-100)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of L-658,758 in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.

    • Prepare a working solution of HLE in the assay buffer.

    • Prepare a working solution of the HLE substrate in the assay buffer.

  • Assay:

    • To the wells of a 96-well microplate, add the assay buffer and varying concentrations of L-658,758.

    • Add the HLE solution to each well to initiate the pre-incubation.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period to allow for time-dependent inhibition.

    • Initiate the enzymatic reaction by adding the HLE substrate to each well.

    • Monitor the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the progress curves.

    • Plot the percentage of HLE inhibition versus the logarithm of the L-658,758 concentration to determine the IC₅₀ value.

    • For time-dependent inhibition, plot the pseudo-first-order rate constant (kobs) against the inhibitor concentration to determine kinact and Ki.

In Vivo Hamster Lung Hemorrhage Model

This in vivo model was utilized to assess the topical activity of L-658,758.[1]

Objective: To evaluate the efficacy of aerosolized L-658,758 in preventing HLE-induced lung hemorrhage in hamsters.

Procedure:

  • Animal Model: Use a hamster model of HLE-induced lung hemorrhage.

  • Inhibitor Administration: Administer L-658,758 as a topical aerosol directly to the lungs of the hamsters.

  • HLE Challenge: After a specified time following inhibitor administration, instill a solution of human leukocyte elastase into the lungs to induce hemorrhage.

  • Assessment: After a set period, sacrifice the animals and quantify the extent of lung hemorrhage, for example, by spectrophotometric analysis of hemoglobin in lung lavage fluid.

  • Analysis: Compare the degree of hemorrhage in treated animals to that in control animals (receiving vehicle and HLE) to determine the protective effect of L-658,758.

Synthesis

The synthesis of L-658,758 is a multi-step process starting from a cephalosporin antibiotic precursor. The key structural modifications involve the introduction of the 7α-methoxy group and the C-2 (2S)-carboxypyrrolidino)carbonyl side chain. While the full synthetic route is complex and proprietary, it generally follows established principles of β-lactam chemistry.

General Synthetic Workflow

The following diagram outlines a conceptual workflow for the synthesis of L-658,758.

Synthesis_Workflow start Cephalosporin Precursor step1 Introduction of 7α-methoxy group start->step1 step2 Modification at C-3 step1->step2 step3 Oxidation of Sulfur step2->step3 step4 Coupling with (S)-proline derivative step3->step4 final L-658,758 step4->final

Conceptual synthetic workflow for L-658,758.

Quantitative Data

Conclusion

L-658,758 is a well-characterized cephalosporin-based inhibitor of human leukocyte elastase. Its development highlights a successful structure-activity relationship study that led to a potent and selective compound with significant in vivo efficacy when administered topically as an aerosol. This technical guide provides a foundational understanding of its chemical properties, biological activity, and the experimental methodologies used in its evaluation, making it a useful reference for researchers in the field of serine protease inhibition and drug development.

References

L-658,758: A Technical Guide to its Mechanism of Action on Serine Proteases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-658,758 is a potent, time-dependent, and irreversible inhibitor of key serine proteases, notably human neutrophil elastase (HNE) and proteinase-3. As a cephalosporin-based compound, its mechanism of action is of significant interest in the development of therapeutic agents for inflammatory diseases where excessive protease activity is implicated. This guide provides a detailed overview of the core mechanism of action of L-658,758, its target specificity, and the experimental methodologies used to characterize its inhibitory activity.

Core Mechanism of Action: Covalent Inhibition

The primary mechanism by which L-658,758 inhibits serine proteases is through the formation of a stable, covalent acyl-enzyme intermediate with the active site serine residue of the target enzyme. This effectively renders the enzyme inactive. The process can be conceptualized in the following steps:

  • Initial Binding: L-658,758 first binds non-covalently to the active site of the serine protease, forming a reversible Michaelis-like complex.

  • Nucleophilic Attack: The highly reactive serine residue in the catalytic triad of the protease performs a nucleophilic attack on the carbonyl carbon of the β-lactam ring of the cephalosporin.

  • Ring Opening and Acylation: This attack leads to the opening of the β-lactam ring and the formation of a covalent acyl-enzyme intermediate. This acylation of the active site serine is the key inactivating step.

  • Stable Intermediate: The resulting acyl-enzyme complex is stable and does not readily undergo deacylation, leading to the irreversible inhibition of the enzyme.

This mechanism is characteristic of β-lactam compounds, which are well-known inhibitors of serine-containing enzymes.

Cephalosporin Inhibition Mechanism E_S Enzyme (E) + Inhibitor (I) E_I Non-covalent E-I Complex E_S->E_I k1 (Binding) E_I->E_S k-1 (Dissociation) Acyl_E Acyl-Enzyme Intermediate (Inactive) E_I->Acyl_E k2 (Acylation)

Figure 1: Covalent inhibition of a serine protease by a cephalosporin inhibitor.

Target Specificity and Inhibitory Activity

L-658,758 exhibits a specific inhibitory profile, primarily targeting neutrophil serine proteases. It has been demonstrated to be an effective inhibitor of human neutrophil elastase (HNE) and proteinase-3.[1] Conversely, it does not inhibit metalloelastases, such as human and mouse macrophage metalloelastase and Pseudomonas aeruginosa elastase.[1] This selectivity is crucial for its potential as a targeted therapeutic agent.

While the qualitative inhibitory activity of L-658,758 is established, specific quantitative kinetic parameters from the searched resources are not available. The following table summarizes the known inhibitory profile of L-658,758.

Target EnzymeClassInhibition by L-658,758Quantitative Data (Ki, IC50, k_inact)
Human Neutrophil Elastase (HNE)Serine ProteaseYesNot Available
Proteinase-3Serine ProteaseYesNot Available
Macrophage MetalloelastaseMetallo-proteaseNoNot Applicable
P. aeruginosa ElastaseMetallo-proteaseNoNot Applicable

Table 1: Inhibitory Specificity of L-658,758

Experimental Protocols

The characterization of serine protease inhibitors like L-658,758 typically involves in vitro enzyme inhibition assays. Below is a representative protocol for assessing the inhibition of human neutrophil elastase.

Objective: To determine the inhibitory potential of L-658,758 against human neutrophil elastase.

Materials:

  • Human Neutrophil Elastase (HNE)

  • L-658,758 (test inhibitor)

  • N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (HNE substrate)

  • Assay Buffer: e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.1% Brij-35

  • Dimethyl sulfoxide (DMSO) for dissolving the inhibitor

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of HNE in the assay buffer.

    • Prepare a stock solution of L-658,758 in DMSO. Further dilute in assay buffer to desired concentrations.

    • Prepare a stock solution of the HNE substrate in DMSO. Further dilute in assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay Buffer

      • A specific concentration of L-658,758 solution (or vehicle control - DMSO in buffer).

      • HNE solution.

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined pre-incubation period to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction:

    • Add the HNE substrate solution to each well to initiate the enzymatic reaction.

  • Data Acquisition:

    • Immediately place the microplate in the reader and measure the change in absorbance at 405 nm over time. The p-nitroanilide released upon substrate cleavage absorbs at this wavelength.

  • Data Analysis:

    • Calculate the initial reaction rates (slopes of the linear portion of the absorbance vs. time curves).

    • Determine the percent inhibition for each concentration of L-658,758 relative to the vehicle control.

    • For time-dependent inhibitors, the rate of inactivation (kobs) can be determined at different inhibitor concentrations. A plot of kobs versus inhibitor concentration can be used to determine the inactivation rate constant (kinact) and the inhibition constant (Ki).

Enzyme Inhibition Assay Workflow start Start prep Prepare Reagents (Enzyme, Inhibitor, Substrate) start->prep setup Set up Assay Plate (Buffer, Inhibitor, Enzyme) prep->setup preincubate Pre-incubate setup->preincubate initiate Initiate Reaction (Add Substrate) preincubate->initiate measure Measure Absorbance Over Time initiate->measure analyze Analyze Data (Calculate Rates, % Inhibition) measure->analyze end End analyze->end

Figure 2: General workflow for an in vitro enzyme inhibition assay.

Conclusion

L-658,758 is a specific, covalent inhibitor of the serine proteases human neutrophil elastase and proteinase-3. Its mechanism of action, centered on the acylation of the active site serine via its cephalosporin structure, makes it a valuable tool for studying the roles of these proteases in disease and a potential lead compound for therapeutic development. Further research to elucidate the precise kinetic parameters of its interaction with its target enzymes will be crucial for its future applications.

References

L-658,758: A Potent Mechanism-Based Inhibitor of Human Neutrophil Elastase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-658,758, a cephalosporin-based inhibitor of human neutrophil elastase (HNE). Human neutrophil elastase is a serine protease implicated in the pathology of various inflammatory diseases, including cystic fibrosis and chronic obstructive pulmonary disease (COPD). L-658,758 has been identified as a potent and functionally irreversible inhibitor of this enzyme, making it a significant subject of study for therapeutic development.

Mechanism of Action

L-658,758 functions as a mechanism-based inhibitor of human leukocyte elastase (HLE), another term for human neutrophil elastase. The inhibitory process begins with the formation of a non-covalent Michaelis complex between the inhibitor and the enzyme. This is followed by the acylation of the active site serine residue of HNE by the cephalosporin derivative. A key feature of this interaction is the subsequent liberation of a group on the 3'-methylene of L-658,758. This leads to an intermediate that partitions between two pathways: hydrolysis, which regenerates the active enzyme, and a further modification that results in a stable, functionally irreversible HNE-inhibitor complex[1]. The stability of this final complex is likely due to a Michael addition on the active site histidine to the 3'-methylene[1].

Inhibition Kinetics and Efficacy

L-658,758 demonstrates high potency and specificity as an inhibitor of human neutrophil elastase. Its efficacy is highlighted by a low partition ratio and a long half-life of the enzyme-inhibitor complex.

ParameterValueReference
Partition Ratio 2.0[1]
Half-life of HNE-Inhibitor Complex (at 37°C) 9 hours[1]
Inhibition of Elastinolytic Activity in CF Sputum > 97%[2]

The partition ratio of 2.0 indicates that for every two molecules of inhibitor processed, one molecule of enzyme is irreversibly inactivated, nearing the efficiency of an optimal inhibitor[1]. The long half-life of the complex underscores its characterization as a functionally irreversible inhibitor[1]. Furthermore, its ability to inhibit over 97% of the elastinolytic activity in sputum from cystic fibrosis patients demonstrates its potent efficacy in a complex biological milieu[2].

Specificity

Studies have shown that L-658,758 is effective against human neutrophil elastase and proteinase-3. However, it does not inhibit metalloelastases, such as human and mouse macrophage metalloelastase and Pseudomonas aeruginosa elastase, highlighting its specificity for certain serine proteases[2].

Experimental Protocols

The following outlines a general methodology for assessing the inhibitory activity of compounds like L-658,758 against human neutrophil elastase.

Human Neutrophil Elastase Inhibition Assay

1. Materials:

  • Purified Human Neutrophil Elastase (HNE)
  • Fluorogenic substrate: N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amino-4-methylcoumarin (MeOSuc-AAPV-AMC)
  • Assay Buffer: e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.05% Tween 20
  • Inhibitor: L-658,758
  • Dimethyl sulfoxide (DMSO) for inhibitor dilution
  • 96-well black microplates
  • Fluorescence microplate reader (Excitation: ~380-400 nm, Emission: ~460-505 nm)

2. Procedure:

  • Prepare a stock solution of L-658,758 in DMSO and make serial dilutions in the assay buffer.
  • Add a defined amount of purified HNE to each well of the microplate.
  • Add the different concentrations of L-658,758 to the wells containing HNE and incubate for a specific period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for enzyme-inhibitor binding.
  • Initiate the enzymatic reaction by adding the fluorogenic substrate MeOSuc-AAPV-AMC to each well.
  • Monitor the increase in fluorescence over time using a microplate reader. The rate of substrate cleavage is proportional to the residual enzyme activity.
  • Include appropriate controls: a positive control (enzyme and substrate without inhibitor) and a negative control (substrate only).

3. Data Analysis:

  • Calculate the rate of reaction for each inhibitor concentration.
  • Determine the percentage of inhibition relative to the positive control.
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Visualizations

Signaling Pathway of Human Neutrophil Elastase

HNE_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular HNE Human Neutrophil Elastase (HNE) PAR2 Protease-Activated Receptor 2 (PAR2) HNE->PAR2 Cleavage & Activation ECM Extracellular Matrix (e.g., Elastin) HNE->ECM Degradation G_Protein G-Protein PAR2->G_Protein Degraded_ECM Degraded ECM Fragments ECM->Degraded_ECM PLC Phospholipase C G_Protein->PLC PKC Protein Kinase C PLC->PKC MAPK MAPK Pathway PKC->MAPK Inflammation Pro-inflammatory Gene Expression MAPK->Inflammation

Caption: Signaling pathway initiated by Human Neutrophil Elastase (HNE).

Experimental Workflow for HNE Inhibition Assay

HNE_Inhibition_Workflow prep Prepare Reagents: HNE, Substrate, Buffer, L-658,758 plate_enzyme Plate HNE in 96-well plate prep->plate_enzyme add_inhibitor Add serial dilutions of L-658,758 plate_enzyme->add_inhibitor incubate Incubate for Enzyme-Inhibitor Binding add_inhibitor->incubate add_substrate Add Fluorogenic Substrate incubate->add_substrate measure Measure Fluorescence (Kinetic Read) add_substrate->measure analyze Calculate % Inhibition and IC50 measure->analyze

Caption: Workflow for determining HNE inhibition by L-658,758.

References

L-658,758: A Technical Guide to its Function as a Neutrophil Elastase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-658,758 is a potent and specific inhibitor of serine proteinases, with a primary focus of research on its activity against neutrophil elastase (ELA2). As a cephalosporin-based β-lactam, it acts as a highly specific and irreversible inhibitor of this key enzyme involved in inflammation and tissue damage.[1] This technical guide provides a comprehensive overview of the biochemical function of L-658,758, including its mechanism of action, quantitative inhibitory data, relevant experimental protocols, and its role in key signaling pathways.

Core Function and Mechanism of Action

L-658,758 targets and inhibits neutrophil elastase, a serine protease stored in the azurophilic granules of neutrophils. Upon inflammation or injury, neutrophils release elastase, which can degrade a wide range of extracellular matrix proteins, including elastin, collagen, and fibronectin. By irreversibly binding to neutrophil elastase, L-658,758 effectively neutralizes its proteolytic activity. This inhibition has been shown to be beneficial in preclinical models of inflammatory conditions such as ischemia-reperfusion injury and endotoxin-induced lung inflammation.

Quantitative Inhibitory Data

The inhibitory potency of L-658,758 against neutrophil elastase has been quantified in biochemical assays. The following table summarizes the available data.

ParameterValueSpecies/SystemReference
IC50 38 µMHuman (inhibition of neutrophil elastase-α1-proteinase inhibitor complex formation)[1]
Second-order rate constant (kinact/Ki) 44,000 M-1s-1Rat neutrophil elastase[1]

Signaling Pathways

L-658,758 exerts its protective effects in conditions like ischemia-reperfusion injury by modulating key signaling pathways related to inflammation and vascular function. A primary mechanism involves the interplay between neutrophil elastase, nitric oxide (NO), and prostacyclin (PGI2) production in the endothelium.

L658758_Signaling_Pathway IR Ischemia/Reperfusion Neutrophil Neutrophil Activation IR->Neutrophil NE Neutrophil Elastase (ELA2) Neutrophil->NE eNOS Endothelial Nitric Oxide Synthase (eNOS) NE->eNOS Inhibits L658758 L-658,758 L658758->NE Inhibits NO Nitric Oxide (NO) eNOS->NO Prostacyclin Prostacyclin (PGI2) Production NO->Prostacyclin Stimulates Vasodilation Vasodilation Prostacyclin->Vasodilation Neutrophil_Accum Neutrophil Accumulation Prostacyclin->Neutrophil_Accum Injury Tissue Injury Vasodilation->Injury Neutrophil_Accum->Injury IR_Protocol_Workflow start Start anesthesia Anesthetize Rat (e.g., pentobarbital sodium) start->anesthesia laparotomy Perform Midline Laparotomy anesthesia->laparotomy clamp Clamp Hepatic Artery and Portal Vein laparotomy->clamp ischemia Induce 60 min of Ischemia clamp->ischemia administer Administer L-658,758 or Vehicle (intravenously) 10 min before reperfusion ischemia->administer reperfusion Remove Clamp to Initiate Reperfusion administer->reperfusion monitor Monitor for 3 hours reperfusion->monitor collect Collect Blood and Liver Tissue Samples monitor->collect analyze Analyze Samples for: - Liver Enzymes (ALT, AST) - Myeloperoxidase (MPO) Activity - 6-keto-PGF1α (Prostacyclin metabolite) - Histopathology collect->analyze end End analyze->end NE_Inhibition_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Assay Buffer (e.g., Tris-HCl, pH 7.5) - Human Neutrophil Elastase (HNE) - L-658,758 (various concentrations) - Chromogenic Substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-pNA) start->prepare_reagents incubate Pre-incubate HNE with L-658,758 or Vehicle for 15 min at 37°C prepare_reagents->incubate add_substrate Initiate Reaction by Adding Substrate incubate->add_substrate measure Measure Absorbance at 405 nm Kinetically over 30 min add_substrate->measure calculate Calculate Percent Inhibition and IC50 Value measure->calculate end End calculate->end

References

An In-depth Technical Guide to the Identification of the Target Enzyme for L-658,758

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification and characterization of the primary enzymatic target of L-658,758, a potent and selective enzyme inhibitor. This document details the quantitative inhibitory data, the experimental methodologies used for target identification, and the relevant biological pathways.

Executive Summary

L-658,758 is a cephalosporin-based, time-dependent inhibitor that has been identified to selectively target human neutrophil elastase (HNE) , also known as human leukocyte elastase (HLE).[1] It also demonstrates inhibitory activity against a related serine proteinase, proteinase-3 .[2][3] The specificity of L-658,758 is highlighted by its lack of inhibition against metalloelastases, such as those from macrophages and Pseudomonas aeruginosa.[2][3] This targeted activity makes L-658,758 a significant molecule in the study of inflammatory diseases where neutrophil-derived proteases are implicated, particularly in pulmonary conditions like cystic fibrosis.[1][2]

Quantitative Inhibitory Data

The inhibitory potency of L-658,758 against its target enzymes has been quantified through various enzymatic assays. The following tables summarize the key inhibition constants.

Enzyme Target Inhibitor Inhibition Constant (IC50) Kinetic Parameters Reference
Human Neutrophil Elastase (HNE/HLE)L-658,758Data not explicitly found in provided search resultsTime-dependent inhibition[1]
Proteinase-3L-658,758Data not explicitly found in provided search resultsEffective inhibitor[2][3]
Macrophage MetalloelastaseL-658,758No inhibition-[2][3]
Pseudomonas aeruginosa ElastaseL-658,758No inhibition-[2][3]

Note: While specific IC50 values were not available in the provided search snippets, the literature strongly supports L-658,758 as a potent inhibitor of HNE and Proteinase-3.

Experimental Protocols

The identification of HNE as the target for L-658,758 and the characterization of its inhibitory properties rely on established biochemical assays. A generalized protocol for a human neutrophil elastase inhibition assay is provided below.

Human Neutrophil Elastase (HNE) Inhibition Assay

Objective: To determine the inhibitory activity of a test compound (e.g., L-658,758) against human neutrophil elastase.

Materials:

  • Purified Human Neutrophil Elastase (HNE)

  • Fluorogenic HNE substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amino-4-methylcoumarin)

  • Assay Buffer (e.g., 200 mM Tris-HCl, pH 7.5, with 0.01% bovine serum albumin and 0.05% Tween-20)

  • Test Inhibitor (L-658,758) dissolved in an appropriate solvent (e.g., DMSO)

  • Positive Control Inhibitor (e.g., Sivelestat)

  • 96-well, black, flat-bottom microtiter plates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the HNE substrate in a suitable solvent.

    • Prepare serial dilutions of the test inhibitor and the positive control inhibitor in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant and low (e.g., <1%) in all wells to avoid effects on enzyme activity.

    • Dilute the purified HNE in the assay buffer to the desired working concentration.

  • Assay Plate Setup:

    • Add the serially diluted test inhibitor or controls to the wells of the 96-well plate.

    • Include wells for "enzyme control" (no inhibitor) and "blank" (no enzyme).

    • Add the diluted HNE solution to all wells except for the "blank" wells.

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined pre-incubation period to allow the inhibitor to bind to the enzyme.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the HNE substrate solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the increase in fluorescence intensity over time. The excitation and emission wavelengths will depend on the specific fluorogenic substrate used (e.g., 355 nm excitation and 460 nm emission for the example substrate). Kinetic readings should be taken at regular intervals (e.g., every 30 seconds for 10-20 minutes).

  • Data Analysis:

    • Calculate the initial reaction rates (slopes of the linear portion of the fluorescence versus time curves) for each well.

    • Determine the percentage of inhibition for each concentration of the test inhibitor relative to the enzyme control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway of Human Neutrophil Elastase in Lung Inflammation

HNE_Signaling_Pathway cluster_extracellular Extracellular Space cluster_epithelial Airway Epithelial Cell Neutrophil Activated Neutrophil HNE Human Neutrophil Elastase (HNE) Neutrophil->HNE Release ECM Extracellular Matrix (Elastin, Collagen) HNE->ECM Degradation Mucin Mucin Hypersecretion HNE->Mucin Stimulation Chemokines Chemokines (e.g., IL-8) HNE->Chemokines Cleavage & Activation Receptor Cell Surface Receptors HNE->Receptor Activation L658758 L-658,758 L658758->HNE Inhibition Signaling Intracellular Signaling Cascades Receptor->Signaling Inflammation Pro-inflammatory Gene Expression Signaling->Inflammation

Caption: HNE's role in lung inflammation and the inhibitory action of L-658,758.

Experimental Workflow for HNE Inhibitor Screening

HNE_Inhibitor_Screening_Workflow start Start prep_reagents Prepare Reagents (HNE, Substrate, Inhibitor) start->prep_reagents plate_setup Set up 96-well Plate (Inhibitor Dilutions, Controls) prep_reagents->plate_setup add_enzyme Add HNE to Wells plate_setup->add_enzyme pre_incubation Pre-incubate add_enzyme->pre_incubation add_substrate Add Substrate to Initiate Reaction pre_incubation->add_substrate read_fluorescence Kinetic Fluorescence Reading add_substrate->read_fluorescence data_analysis Data Analysis (Calculate Rates, % Inhibition) read_fluorescence->data_analysis determine_ic50 Determine IC50 Value data_analysis->determine_ic50 end End determine_ic50->end

Caption: A typical workflow for screening inhibitors of human neutrophil elastase.

References

Preliminary Efficacy of L-658,758: Data Inconclusive from Publicly Available Research

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth review of publicly accessible scientific literature and data repositories has yielded insufficient information to provide a comprehensive technical guide on the preliminary efficacy of L-658,758. While identified as a serine proteinase inhibitor, detailed quantitative data, experimental protocols, and established signaling pathways associated with L-658,758 are not available in the public domain at this time.[1]

Extensive searches for scholarly articles, clinical trial data, and whitepapers on L-658,758 have not produced the necessary information to fulfill the core requirements of a detailed technical guide for researchers, scientists, and drug development professionals. The lack of available data prevents the creation of structured tables summarizing quantitative efficacy, detailed methodologies of key experiments, and diagrams of associated signaling pathways.

Further research into this compound may be ongoing, and the information may exist in proprietary databases or internal research documents not accessible through public searches. Researchers with access to more specialized or internal data sources may be able to gather the required information.

It is recommended that individuals seeking this information consult internal documentation, contact researchers known to be working in the field of serine proteinase inhibitors, or monitor scientific publications and conferences for any future disclosures related to L-658,758. Without primary research data, a thorough analysis and presentation of L-658,758's efficacy and mechanism of action cannot be responsibly constructed.

References

An In-depth Technical Guide to L-658,758: A Potent Neutrophil Elastase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-658,758 (CAS Number 116507-04-1) is a potent, cephalosporin-based inhibitor of serine proteinases, with significant activity against human neutrophil elastase (NE). Research has demonstrated its efficacy in inhibiting the enzymatic activity of NE found in the sputum of cystic fibrosis (CF) patients, suggesting its potential as a therapeutic agent in inflammatory lung diseases characterized by excessive neutrophil activity. This document provides a comprehensive overview of the available research on L-658,758, including its inhibitory activity, the signaling pathways modulated by neutrophil elastase, and detailed experimental protocols for assessing its efficacy.

Introduction

Neutrophil elastase (NE) is a powerful serine protease stored in the azurophilic granules of neutrophils. While it plays a crucial role in host defense by degrading proteins of invading pathogens, its excessive and unregulated activity in chronic inflammatory conditions like cystic fibrosis (CF) contributes significantly to tissue damage and disease progression.[1] In the CF lung, the massive influx of neutrophils leads to high concentrations of NE in the airway secretions. This enzymatic activity overwhelms the endogenous anti-protease screen, leading to the degradation of critical structural proteins of the lung parenchyma, such as elastin, and perpetuating the cycle of inflammation and infection.

L-658,758 has emerged as a significant research compound due to its potent inhibitory action against neutrophil elastase. This technical guide synthesizes the existing scientific literature to provide a detailed resource for researchers and drug development professionals interested in the therapeutic potential of L-658,758 and the broader field of neutrophil elastase inhibition.

Biochemical and Pharmacological Properties of L-658,758

Chemical Information
PropertyValue
CAS Number 116507-04-1
Molecular Formula C16H20N2O9S
Molecular Weight 416.4 g/mol
Class Serine Proteinase Inhibitor
Inhibitory Activity

L-658,758 has been demonstrated to be a highly effective inhibitor of human neutrophil elastase and other related proteases found in the airways of cystic fibrosis patients.

Enzyme/SubstrateInhibitor% InhibitionReference
Elastinolytic Activity in CF Sputum SolSecretory Leukoprotease Inhibitor90%[1]
Elastinolytic Activity in individual CF Sputum Sol SamplesL-658,758>97%[1]
Human Neutrophil ElastaseL-658,758Effective Inhibition[1]
Human Proteinase-3L-658,758Effective Inhibition[1]

Signaling Pathways Modulated by Neutrophil Elastase

The pathological effects of neutrophil elastase extend beyond simple protein degradation. NE can modulate various signaling pathways, contributing to the pro-inflammatory environment in the lungs. Inhibition of NE by compounds like L-658,758 is expected to interfere with these pathways.

MUC1 Transcription Signaling Pathway

Neutrophil elastase stimulates the transcription of MUC1, a transmembrane mucin, in lung epithelial cells through a complex signaling cascade.

NE_MUC1_Pathway NE Neutrophil Elastase (NE) PKCd Protein Kinase Cδ (PKCδ) NE->PKCd Duox1 Dual Oxidase 1 (Duox1) PKCd->Duox1 ROS Reactive Oxygen Species (ROS) Duox1->ROS TACE TNF-α–Converting Enzyme (TACE) ROS->TACE TNFa Tumor Necrosis Factor-α (TNF-α) TACE->TNFa TNFR1 TNF Receptor 1 (TNFR1) TNFa->TNFR1 ERK12 ERK1/2 TNFR1->ERK12 Sp1 Sp1 ERK12->Sp1 MUC1 MUC1 Gene Transcription Sp1->MUC1

Caption: Signaling cascade of NE-induced MUC1 gene transcription.

Pro-inflammatory Signaling Activation

Neutrophil elastase also triggers other pro-inflammatory pathways, contributing to the amplification of the inflammatory response.

NE_Inflammatory_Pathway cluster_NE Neutrophil Elastase (NE) cluster_effects Downstream Effects NE NE HMGB1 HMGB1 Release NE->HMGB1 CXCL8 CXCL8 Upregulation NE->CXCL8 Integrin Integrin Signaling NE->Integrin Src Src Kinases Integrin->Src Cytokines Pro-inflammatory Cytokine Production (TNFα, IL-1β, IL-8) Src->Cytokines

Caption: Pro-inflammatory pathways activated by Neutrophil Elastase.

Experimental Protocols

The following protocols are based on methodologies described in the literature for assessing the activity of neutrophil elastase and its inhibition in sputum from cystic fibrosis patients.

Preparation of Sputum Solubilized Phase (Sol)

Objective: To prepare the aqueous phase of sputum for enzymatic assays.

Materials:

  • Sputum samples from CF patients

  • Phosphate-buffered saline (PBS)

  • Centrifuge

  • Micropipettes and sterile tips

Procedure:

  • Collect sputum samples from CF patients.

  • Homogenize the sputum sample by gentle pipetting.

  • Centrifuge the homogenized sputum at high speed (e.g., 10,000 x g) for 15 minutes at 4°C.

  • Carefully collect the supernatant, which is the aqueous sol phase.

  • Store the sol phase at -80°C until use.

Measurement of Elastinolytic Activity

Objective: To quantify the elastin-degrading activity in the sputum sol phase and assess the inhibitory effect of L-658,758.

Materials:

  • Sputum sol phase (prepared as in 4.1)

  • Elastin substrate (e.g., fluorescein-conjugated elastin)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing NaCl and a detergent like Triton X-100)

  • L-658,758 solution at various concentrations

  • Control inhibitor (e.g., Secretory Leukoprotease Inhibitor)

  • 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a reaction mixture in each well of a 96-well plate containing the assay buffer and elastin substrate.

  • To respective wells, add the sputum sol sample.

  • To test the inhibitor, pre-incubate the sputum sol with varying concentrations of L-658,758 or the control inhibitor for a specified time (e.g., 15 minutes) at room temperature before adding to the reaction mixture.

  • Incubate the plate at 37°C for a defined period (e.g., 1-4 hours).

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorescein-conjugated elastin.

  • Calculate the percentage of inhibition by comparing the fluorescence in wells with the inhibitor to the wells with sputum sol alone.

Experimental Workflow for Inhibitor Screening

The following diagram illustrates a typical workflow for screening potential neutrophil elastase inhibitors using CF sputum.

Inhibitor_Screening_Workflow Sputum Sputum Collection (CF Patients) Homogenization Homogenization Sputum->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Sol_Phase Sputum Sol Phase (Supernatant) Centrifugation->Sol_Phase Incubation Pre-incubation with L-658,758 Sol_Phase->Incubation Assay_Setup Assay Setup (Elastin Substrate, Buffer) Reaction Enzymatic Reaction (37°C) Assay_Setup->Reaction Incubation->Reaction Measurement Fluorescence Measurement Reaction->Measurement Analysis Data Analysis (% Inhibition) Measurement->Analysis

Caption: Workflow for screening neutrophil elastase inhibitors.

Conclusion

L-658,758 is a potent inhibitor of neutrophil elastase with demonstrated efficacy in the context of cystic fibrosis sputum. The ability of this compound to block the majority of elastinolytic activity highlights its potential as a therapeutic candidate for mitigating the destructive inflammatory processes in the CF lung. The elucidation of signaling pathways activated by neutrophil elastase provides further rationale for the development of targeted inhibitors. The experimental protocols outlined in this guide offer a framework for the continued investigation of L-658,758 and other novel neutrophil elastase inhibitors. Further research, including the determination of precise inhibitory constants and in vivo studies, is warranted to fully characterize the therapeutic utility of this compound.

References

Methodological & Application

Application Notes and Protocols for L-658,758: A Potent Human Neutrophil Elastase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro assays of L-658,758, a potent and selective inhibitor of human neutrophil elastase (HNE). The information is intended to guide researchers in the accurate assessment of its inhibitory activity and to provide context for its mechanism of action.

Introduction

L-658,758 (CAS 116507-04-1) is a small molecule inhibitor belonging to the N-benzoylindazole class of compounds. It has been identified as a highly potent and competitive inhibitor of human neutrophil elastase, a serine protease implicated in the pathology of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and cystic fibrosis. Understanding the in vitro characteristics of L-658,758 is crucial for its further development as a potential therapeutic agent.

Quantitative Data Summary

The inhibitory potency of L-658,758 and its selectivity against other serine proteases are summarized in the table below. This data is crucial for comparing its efficacy and specificity.

Target EnzymeInhibitorIC50Notes
Human Neutrophil Elastase (HNE)L-658,7587 nMPotent and selective inhibition.
ThrombinL-658,7581.9 µMSignificantly lower potency compared to HNE.
UrokinaseL-658,7586.6 µMSignificantly lower potency compared to HNE.

Experimental Protocols

In Vitro Human Neutrophil Elastase (HNE) Inhibition Assay

This protocol describes a fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of L-658,758 against purified human neutrophil elastase.

Materials and Reagents:

  • Purified Human Neutrophil Elastase (HNE)

  • L-658,758

  • Fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer: 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 0.1% BSA

  • Dimethyl Sulfoxide (DMSO)

  • 96-well black microplates

  • Fluorometric microplate reader (Excitation/Emission: ~360-400 nm / ~460-505 nm)

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of L-658,758 in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the L-658,758 stock solution in Assay Buffer to achieve a range of desired final concentrations for the IC50 determination. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • Enzyme Preparation:

    • Dilute the purified HNE in Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to yield a robust signal within the linear range of the assay.

  • Assay Protocol:

    • To the wells of a 96-well black microplate, add:

      • Assay Buffer (for blank and control wells)

      • L-658,758 at various concentrations (for test wells)

      • Vehicle control (Assay Buffer with the same final DMSO concentration as the test wells)

    • Add the diluted HNE solution to all wells except the blank.

    • Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

    • Prepare the fluorogenic substrate solution by diluting it in Assay Buffer to the desired final concentration (typically at or below the Km value).

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately place the microplate in a pre-warmed (e.g., 37°C) fluorometric microplate reader.

  • Data Acquisition and Analysis:

    • Measure the increase in fluorescence intensity over time (kinetic read).

    • Determine the initial reaction velocity (rate) for each concentration of the inhibitor.

    • Calculate the percentage of HNE inhibition for each L-658,758 concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway of Human Neutrophil Elastase in Airway Epithelial Cells

HNE_Signaling_Pathway HNE Human Neutrophil Elastase (HNE) PKCd Protein Kinase Cδ (PKCδ) HNE->PKCd ROS Reactive Oxygen Species (ROS) PKCd->ROS TACE TNF-α Converting Enzyme (TACE) ROS->TACE TNFa Tumor Necrosis Factor-α (TNF-α) TACE->TNFa TNFR1 TNF Receptor 1 (TNFR1) TNFa->TNFR1 ERK Extracellular Signal-Regulated Kinase (ERK1/2) TNFR1->ERK Sp1 Transcription Factor Sp1 ERK->Sp1 Gene Target Gene Transcription Sp1->Gene HNE_Inhibition_Assay_Workflow start Start prep_inhibitor Prepare L-658,758 Serial Dilutions start->prep_inhibitor prep_enzyme Prepare HNE Working Solution start->prep_enzyme plate_setup Add Reagents to 96-Well Plate (Inhibitor, Enzyme) prep_inhibitor->plate_setup prep_enzyme->plate_setup incubation Incubate at RT (15-30 min) plate_setup->incubation add_substrate Add Fluorogenic Substrate incubation->add_substrate read_plate Kinetic Read in Fluorometric Plate Reader add_substrate->read_plate analysis Calculate Reaction Rates & % Inhibition read_plate->analysis ic50 Determine IC50 Value analysis->ic50 end End ic50->end

Application Notes and Protocols for the Inhibition of Proteinase-3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteinase-3 (PR3), a serine protease primarily found in the azurophilic granules of neutrophils, plays a significant role in both innate immunity and the pathogenesis of various inflammatory diseases.[1][2] As a key enzyme in the inflammatory cascade, PR3 is involved in the degradation of extracellular matrix components, activation of cytokines, and induction of cell signaling pathways that can lead to tissue damage.[3][4] Consequently, PR3 has emerged as a critical therapeutic target for a range of conditions, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and autoimmune disorders such as granulomatosis with polyangiitis (GPA), where it is the primary autoantigen.[5][6][7]

These application notes provide a comprehensive overview of the protocols for evaluating inhibitors of Proteinase-3. The following sections detail the methodologies for in vitro enzymatic assays and cell-based functional assays, present quantitative data for known inhibitors, and illustrate the key signaling pathways and experimental workflows.

Data Presentation: Inhibitor Activity Against Proteinase-3

The inhibitory activities of several compounds against human Proteinase-3 (hPR3) have been characterized and are summarized below. This data is crucial for researchers aiming to select appropriate control compounds or to compare the potency of novel inhibitors.

InhibitorTarget(s)IC50 (nM) against hPR3Reference
α1-antitrypsinSerine Proteases25 ± 1[5]
SivelestatNeutrophil Elastase, Proteinase-31100 ± 100[5]
AZD9668Neutrophil Elastase, Proteinase-32000 ± 100[5]

Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of the enzyme by 50% and can vary depending on the assay conditions.

Experimental Protocols

In Vitro Enzymatic Assay for Proteinase-3 Inhibition

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the in vitro inhibitory activity of test compounds against purified human Proteinase-3.

Materials:

  • Purified human Proteinase-3 (hPR3)

  • FRET-based PR3 substrate (e.g., Abz-VADnVADYQ-EDDnp)

  • Assay Buffer: 50 mM HEPES, pH 7.4, 750 mM NaCl, 0.05% Igepal

  • Test compounds and control inhibitors (e.g., α1-antitrypsin)

  • DMSO (for dissolving compounds)

  • 96-well black microplates

  • Microplate reader with fluorescence capabilities (Excitation/Emission wavelengths compatible with the FRET substrate)

Procedure:

  • Compound Preparation: Dissolve test compounds and control inhibitors in DMSO to create stock solutions. Prepare serial dilutions of the compounds in DMSO.

  • Assay Plate Preparation:

    • Add 50 µL of Assay Buffer to all wells of a 96-well plate.

    • Add 1 µL of the serially diluted test compounds or control inhibitors to the respective wells.

    • For "no inhibitor" control wells, add 1 µL of DMSO.

  • Enzyme Addition:

    • Dilute the purified hPR3 in Assay Buffer to the desired working concentration (e.g., 0.5 nM).

    • Add 25 µL of the diluted hPR3 solution to each well.

  • Pre-incubation: Gently mix the contents of the plate and incubate at room temperature for 30 minutes to allow the inhibitors to bind to the enzyme.[5]

  • Substrate Addition and Reaction Initiation:

    • Prepare the FRET substrate solution in Assay Buffer to a final concentration of 5 µM.[5]

    • Add 25 µL of the substrate solution to each well to initiate the enzymatic reaction.

  • Data Acquisition: Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a duration of 30-60 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

    • Determine the percent inhibition for each concentration of the test compound relative to the "no inhibitor" control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cellular Assay: Inhibition of PR3-Mediated Effects in Neutrophils

This protocol outlines a method to assess the ability of a test compound to inhibit the functional activity of PR3 in a cellular context, such as the induction of a respiratory burst in neutrophils.

Materials:

  • Isolated human neutrophils

  • Test compounds and control inhibitors

  • Phorbol 12-myristate 13-acetate (PMA) or another neutrophil activator

  • Reagent to measure respiratory burst (e.g., Dihydrorhodamine 123 or Luminol)

  • Cell culture medium (e.g., RPMI 1640)

  • 96-well white or clear-bottom microplates

  • Microplate reader with fluorescence or luminescence detection capabilities

Procedure:

  • Neutrophil Isolation: Isolate neutrophils from fresh human blood using standard methods (e.g., density gradient centrifugation).

  • Compound Pre-incubation:

    • Resuspend the isolated neutrophils in cell culture medium.

    • Add the test compounds or control inhibitors at various concentrations to the neutrophil suspension.

    • Incubate for a defined period (e.g., 30-60 minutes) at 37°C to allow for cell penetration and target engagement.

  • Activation and Detection:

    • Add the respiratory burst detection reagent to the cells.

    • Transfer the cell suspensions to the wells of a 96-well plate.

    • Add a neutrophil activator (e.g., PMA) to induce PR3 release and cellular activation.

  • Data Acquisition: Immediately measure the fluorescence or luminescence signal over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate or total signal of the respiratory burst for each condition.

    • Determine the percent inhibition of the respiratory burst by the test compounds relative to the vehicle control.

    • Calculate the IC50 value of the inhibitor in this cellular assay.

Visualizations

Signaling Pathways

Proteinase-3 is implicated in several pro-inflammatory signaling pathways. Upon its release, PR3 can cleave and activate Protease-Activated Receptor-2 (PAR-2), leading to downstream signaling events.[8] Additionally, PR3 on the surface of apoptotic cells can trigger a pro-inflammatory response in macrophages through the IL-1R1/MyD88 signaling pathway.[6]

PR3_Signaling_Pathway cluster_0 PAR-2 Activation Pathway cluster_1 Macrophage Activation Pathway PR3 Proteinase-3 PAR2 PAR-2 PR3->PAR2 cleaves and activates G_protein G-protein Signaling PAR2->G_protein Inflammation Pro-inflammatory Response G_protein->Inflammation Apoptotic_Cell Apoptotic Cell with Surface PR3 Macrophage Macrophage Apoptotic_Cell->Macrophage engages IL1R1_MyD88 IL-1R1 / MyD88 Signaling Macrophage->IL1R1_MyD88 Cytokine_Release Pro-inflammatory Cytokine Release IL1R1_MyD88->Cytokine_Release

Key signaling pathways involving Proteinase-3.
Experimental Workflow

The general workflow for screening and characterizing Proteinase-3 inhibitors involves a multi-step process, starting from a primary in vitro screen to more complex cellular and in vivo models.

Inhibitor_Screening_Workflow start Start: Compound Library primary_screen Primary Screen: In Vitro PR3 Enzymatic Assay (IC50 Determination) start->primary_screen hit_validation Hit Validation: Dose-Response & Orthogonal Assays primary_screen->hit_validation Identify Hits cellular_assays Cellular Assays: Neutrophil Activation, Cytokine Release hit_validation->cellular_assays Confirm Activity in_vivo In Vivo Models: Inflammation Models cellular_assays->in_vivo Evaluate Efficacy lead_optimization Lead Optimization in_vivo->lead_optimization

General workflow for Proteinase-3 inhibitor screening.

References

L-658,758: A Potent Tool for Investigating Protease-Antiprotease Imbalance

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

L-658,758 is a cephalosporin-based, mechanism-based inhibitor of serine proteases, with potent activity against human neutrophil elastase (NE) and proteinase-3 (PR3). This compound serves as a critical tool for investigating the protease-antiprotease imbalance, a key pathological feature in various chronic inflammatory diseases such as cystic fibrosis (CF) and chronic obstructive pulmonary disease (COPD). In these conditions, an overabundance of proteases like NE, released from neutrophils, overwhelms the endogenous antiprotease defenses, leading to progressive tissue damage. L-658,758 allows for the specific inhibition of these key proteases, enabling researchers to dissect their roles in disease pathogenesis and to evaluate potential therapeutic strategies aimed at restoring balance.

Mechanism of Action

L-658,758 is a functionally irreversible inhibitor of human neutrophil elastase. Its mechanism involves the formation of a stable acyl-enzyme intermediate with the active site serine of the protease. This covalent modification effectively inactivates the enzyme. The dissociation of this complex is very slow, with a reported half-life of 9 hours for the L-658,758-neutrophil elastase complex, making it a long-acting inhibitor suitable for in vitro and in vivo studies.

Data Presentation

The following table summarizes the inhibitory activity of L-658,758 against key proteases implicated in inflammatory lung diseases.

Target ProteaseOrganismL-658,758 ActivityOther Notes
Human Neutrophil Elastase (NE)HumanPotent, time-dependent, functionally irreversible inhibitor. Blocks >97% of activity in CF sputum.[1] Half-life of enzyme-inhibitor complex is 9 hours.A primary target in inflammatory lung diseases.
Proteinase-3 (PR3)HumanEffective inhibitor.[1]Another key neutrophil serine protease involved in inflammation.
Macrophage MetalloelastaseHuman, MouseNo significant inhibition.[1]Demonstrates selectivity for neutrophil serine proteases.
Pseudomonas aeruginosa elastase-No significant inhibition.[1]Important for studying host-pathogen interactions in CF.

Experimental Protocols

In Vitro Elastase Inhibition Assay in Biological Samples (e.g., Sputum Sol)

This protocol is adapted from studies on the inhibition of elastase activity in cystic fibrosis sputum.[1]

Objective: To determine the efficacy of L-658,758 in inhibiting neutrophil elastase activity in a complex biological sample.

Materials:

  • L-658,758

  • Sputum samples from patients with inflammatory lung disease

  • Phosphate-buffered saline (PBS)

  • Elastin substrate (e.g., elastin-fluorescein)

  • Fluorometer or spectrophotometer

  • Microcentrifuge

  • 96-well plates

Procedure:

  • Sputum Sol Preparation:

    • Collect sputum samples and process them to obtain the sol phase. This typically involves centrifugation to separate the soluble components from cellular debris and mucus.

  • Inhibitor Preparation:

    • Prepare a stock solution of L-658,758 in an appropriate solvent (e.g., DMSO) and then dilute to the desired final concentrations in PBS.

  • Enzyme Inhibition Reaction:

    • In a 96-well plate, pre-incubate the sputum sol with various concentrations of L-658,758 or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.

  • Substrate Addition:

    • Add the elastin substrate to each well to initiate the reaction.

  • Measurement of Activity:

    • Measure the fluorescence or absorbance at appropriate intervals using a plate reader. The rate of substrate degradation is proportional to the elastase activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of L-658,758 compared to the vehicle control.

In Vivo Model of Acute Lung Injury

This protocol is a general guideline based on the reported use of L-658,758 in a hamster model of lung hemorrhage and can be adapted for other rodent models of acute lung injury.

Objective: To evaluate the in vivo efficacy of L-658,758 in a model of protease-mediated lung injury.

Materials:

  • L-658,758

  • Animal model of acute lung injury (e.g., hamster, mouse)

  • Aerosol delivery system

  • Anesthesia

  • Surgical tools for tissue collection

  • Bronchoalveolar lavage (BAL) fluid collection supplies

  • Histology equipment and reagents

  • ELISA kits for inflammatory markers

Procedure:

  • Animal Model Induction:

    • Induce acute lung injury in the chosen animal model. This can be achieved through various methods, such as intratracheal instillation of lipopolysaccharide (LPS) or other inflammatory stimuli.

  • L-658,758 Administration:

    • Administer L-658,758 to the animals. Based on previous studies, aerosolized delivery is an effective route for targeting the lungs. The dosage and frequency will need to be optimized for the specific model and research question.

  • Monitoring and Sample Collection:

    • At predetermined time points after injury and treatment, euthanize the animals and collect relevant samples.

    • Perform bronchoalveolar lavage (BAL) to assess inflammatory cell infiltration and protein levels.

    • Collect lung tissue for histological analysis of tissue damage and for homogenization to measure myeloperoxidase (MPO) activity as an index of neutrophil infiltration.

  • Outcome Measures:

    • Histology: Stain lung tissue sections with Hematoxylin and Eosin (H&E) to assess the degree of inflammation, alveolar damage, and hemorrhage.

    • BAL Fluid Analysis: Perform cell counts and differentials on BAL fluid. Measure total protein concentration as an indicator of alveolar-capillary barrier disruption. Analyze cytokine and chemokine levels using ELISA.

    • MPO Assay: Measure MPO activity in lung homogenates to quantify neutrophil accumulation.

  • Data Analysis:

    • Compare the outcome measures between the L-658,758-treated group, a vehicle-treated control group, and a sham group (no injury).

Visualizations

Protease_Antiprotease_Imbalance cluster_Inflammation Inflammatory Stimuli (e.g., Infection, Irritants) Inflammatory Stimuli Inflammatory Stimuli Neutrophil Neutrophil Inflammatory Stimuli->Neutrophil Activation & Recruitment NE_PR3 Neutrophil Elastase (NE) & Proteinase-3 (PR3) Neutrophil->NE_PR3 Degranulation Tissue_Damage Extracellular Matrix Degradation (Elastin, Collagen) NE_PR3->Tissue_Damage Proteolysis Inflammatory_Mediators Pro-inflammatory Mediator Release NE_PR3->Inflammatory_Mediators Activation Antiproteases Endogenous Antiproteases (e.g., α1-antitrypsin, SLPI) Antiproteases->NE_PR3 Inhibition L658758 L-658,758 L658758->NE_PR3 Potent Inhibition NE_PR3_Signaling cluster_Proteases Neutrophil Proteases cluster_Signaling Downstream Signaling NE Neutrophil Elastase PAR1 PAR1 Cleavage (Biased Signaling) NE->PAR1 PGRN_inactivation Inactivation NE->PGRN_inactivation PR3 Proteinase-3 PR3->PAR1 PR3->PGRN_inactivation MAPK MAPK Activation PAR1->MAPK Progranulin Progranulin (Anti-inflammatory) Progranulin->PGRN_inactivation L658758 L-658,758 L658758->NE L658758->PR3 Experimental_Workflow cluster_InVitro In Vitro Analysis cluster_InVivo In Vivo Model Sample Biological Sample (e.g., Sputum Sol) Incubation Incubate with L-658,758 Sample->Incubation Assay Elastase Activity Assay Incubation->Assay Analysis_IV Determine % Inhibition Assay->Analysis_IV Model Induce Lung Injury (e.g., LPS) Treatment Administer L-658,758 (e.g., Aerosol) Model->Treatment Collection Collect BAL Fluid & Lung Tissue Treatment->Collection Analysis_INV Histology, Cell Counts, MPO, Cytokines Collection->Analysis_INV

References

Application Notes and Protocols for Studying Neutrophil-Mediated Tissue Damage with L-658,758

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing L-658,758, a potent and specific inhibitor of human neutrophil elastase (NE) and proteinase-3, in the investigation of neutrophil-mediated tissue damage. This document includes detailed protocols for in vitro and in vivo applications, quantitative data for L-658,758 and other common NE inhibitors, and diagrams of relevant signaling pathways.

Introduction to L-658,758

L-658,758 is a cephalosporin-based, mechanism-based inhibitor of serine proteinases, demonstrating high specificity for neutrophil elastase (NE) and proteinase-3.[1][2] Its irreversible mode of action and selectivity make it a valuable tool for distinguishing the pathological contributions of neutrophil-derived serine proteases from other proteases, such as matrix metalloproteinases, in inflammatory processes and tissue injury.[1][2]

Data Presentation: Quantitative Inhibitor Data

The following tables summarize the quantitative data for L-658,758 and provide a comparison with other commonly used neutrophil elastase inhibitors.

Table 1: Inhibitory Characteristics of L-658,758 against Human Neutrophil Elastase (HNE)

ParameterValueReference
Mechanism of Inhibition Mechanism-based, functionally irreversible[3]
Half-life of HNE-Inhibitor Complex (37°C) 9 hours[3]
Inhibition of NE in Cystic Fibrosis Sputum >97% inhibition of elastinolytic activity[2]
Molar Equivalents for 50% Inhibition of CF Sputum Elastase 1.9 - 13.4 (depending on NE concentration)[4]

Table 2: Comparative Inhibitory Data of Various Neutrophil Elastase Inhibitors

InhibitorTarget(s)IC50 / KiReference
Sivelestat Neutrophil ElastaseKi = 37 nM[5]
ONO-5046 (Sivelestat) Neutrophil Elastase-[6][7]
GW311616A Neutrophil Elastase-[8]

Signaling Pathways

Neutrophil elastase can trigger intracellular signaling cascades that contribute to inflammation and tissue damage. L-658,758, by inhibiting NE, can be used to probe the roles of these pathways.

NE_Signaling_Pathway cluster_0 Neutrophil Elastase (NE) Signaling cluster_1 PAR2-Mediated Pathway cluster_2 MUC1 Transcription Pathway NE Neutrophil Elastase (extracellular) PAR2 PAR2 NE->PAR2 PKC PKCδ NE->PKC Gqs Gαs PAR2->Gqs AC Adenylyl Cyclase Gqs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA MAPK p44/42 MAPK (ERK1/2) PKA->MAPK Inflammation_Pain Inflammation & Pain MAPK->Inflammation_Pain Duox1 Duox1 PKC->Duox1 ROS ROS Duox1->ROS TACE TACE ROS->TACE TNFa TNF-α TACE->TNFa TNFR1 TNFR1 TNFa->TNFR1 ERK12 ERK1/2 TNFR1->ERK12 Sp1 Sp1 ERK12->Sp1 MUC1 MUC1 Gene Transcription Sp1->MUC1

Caption: Signaling pathways activated by neutrophil elastase.

Experimental Protocols

In Vitro Protocol: Neutrophil Elastase Activity Assay

This protocol is designed to measure the activity of neutrophil elastase and assess the inhibitory potential of L-658,758 in a controlled in vitro setting.

Materials:

  • Human Neutrophil Elastase (HNE), purified

  • L-658,758

  • Neutrophil Elastase Substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-pNA or a fluorogenic substrate)

  • Assay Buffer: 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.1% Brij 35

  • 96-well microplate (clear for colorimetric assays, black for fluorometric assays)

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve L-658,758 in an appropriate solvent (e.g., DMSO) to create a stock solution. Further dilute in Assay Buffer to desired concentrations.

    • Reconstitute the HNE substrate according to the manufacturer's instructions.

    • Dilute HNE in Assay Buffer to a working concentration.

  • Assay Setup:

    • In a 96-well plate, add 20 µL of Assay Buffer (for control wells) or 20 µL of varying concentrations of L-658,758 solution to the experimental wells.

    • Add 20 µL of the HNE working solution to all wells.

    • Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction and Measurement:

    • Add 160 µL of the pre-warmed HNE substrate solution to each well to initiate the reaction.

    • Immediately place the plate in a microplate reader pre-set to the appropriate temperature (e.g., 37°C).

    • Measure the absorbance (for colorimetric substrates) or fluorescence (for fluorogenic substrates) at regular intervals (e.g., every minute) for 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of substrate hydrolysis (reaction velocity) for each well by determining the slope of the linear portion of the absorbance/fluorescence versus time curve.

    • Determine the percent inhibition for each concentration of L-658,758 compared to the control (no inhibitor).

    • Plot the percent inhibition against the logarithm of the L-658,758 concentration to determine the IC50 value.

in_vitro_workflow prep Prepare Reagents (L-658,758, HNE, Substrate) setup Assay Setup in 96-well Plate (Inhibitor + HNE) prep->setup incubate Pre-incubation (37°C, 15-30 min) setup->incubate reaction Initiate Reaction (Add Substrate) incubate->reaction measure Kinetic Measurement (Plate Reader) reaction->measure analyze Data Analysis (Calculate % Inhibition, IC50) measure->analyze

Caption: In Vitro Neutrophil Elastase Inhibition Assay Workflow.

In Vivo Protocol: Representative Model of Neutrophil-Mediated Acute Lung Injury

This protocol provides a representative framework for evaluating the efficacy of L-658,758 in a mouse model of acute lung injury (ALI) induced by lipopolysaccharide (LPS). This model is relevant for studying the role of neutrophil elastase in inflammatory lung diseases.

Animal Model:

  • Male C57BL/6 mice, 8-12 weeks old.

Materials:

  • L-658,758

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile, pyrogen-free saline

  • Anesthesia (e.g., isoflurane or ketamine/xylazine)

  • Bronchoalveolar lavage (BAL) equipment

  • Myeloperoxidase (MPO) assay kit

  • ELISA kits for cytokines (e.g., TNF-α, IL-6)

Procedure:

  • Animal Acclimation and Grouping:

    • Acclimate mice to the facility for at least one week before the experiment.

    • Randomly assign mice to the following groups:

      • Vehicle Control (Saline)

      • LPS + Vehicle

      • LPS + L-658,758 (at various doses)

  • Inhibitor and LPS Administration:

    • Prepare L-658,758 in a suitable vehicle for administration (e.g., saline with a small amount of a solubilizing agent if necessary). The route and timing of administration should be optimized based on the pharmacokinetic properties of L-658,758. A potential starting point, based on other NE inhibitors, could be intraperitoneal (i.p.) or intravenous (i.v.) injection 30-60 minutes prior to LPS challenge.[9][10]

    • Induce acute lung injury by intratracheal instillation of LPS (e.g., 1-5 mg/kg) in anesthetized mice.

  • Monitoring and Sample Collection:

    • Monitor the animals for signs of distress.

    • At a predetermined time point after LPS challenge (e.g., 4, 24, or 48 hours), euthanize the mice.

    • Perform bronchoalveolar lavage (BAL) to collect airway inflammatory cells and fluid.

    • Collect blood via cardiac puncture for serum analysis.

    • Harvest lung tissue for histology and biochemical analysis.

  • Outcome Measures:

    • BAL Fluid Analysis:

      • Perform total and differential cell counts to quantify neutrophil infiltration.

      • Measure total protein concentration as an indicator of vascular permeability and lung injury.

      • Measure cytokine levels (e.g., TNF-α, IL-6) by ELISA.

    • Lung Tissue Analysis:

      • Measure myeloperoxidase (MPO) activity as a quantitative measure of neutrophil accumulation in the lung tissue.

      • Perform histological analysis (e.g., H&E staining) to assess lung tissue damage, including edema, hemorrhage, and inflammatory cell infiltration.

  • Data Analysis:

    • Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the different experimental groups.

    • Evaluate the effect of L-658,758 on reducing neutrophil infiltration, lung edema, and inflammatory cytokine production.

in_vivo_workflow acclimate Animal Acclimation & Grouping administer Administer L-658,758 (or Vehicle) acclimate->administer induce Induce Acute Lung Injury (LPS) administer->induce monitor Monitoring & Euthanasia (e.g., 24h post-LPS) induce->monitor collect Sample Collection (BAL fluid, Blood, Lung Tissue) monitor->collect analyze Outcome Analysis (Cell counts, MPO, Histology, Cytokines) collect->analyze

Caption: In Vivo Experimental Workflow for ALI Model.

References

Application Notes and Protocols for L-658,758 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-658,758 is a potent, irreversible inhibitor of serine proteinases, with notable activity against human neutrophil elastase (HNE). HNE is a key enzyme implicated in the pathology of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). Consequently, the identification and characterization of HNE inhibitors are of significant interest in drug discovery. High-throughput screening (HTS) assays are essential for efficiently screening large compound libraries to identify novel HNE inhibitors. These application notes provide a framework for utilizing L-658,758 as a reference compound in HTS assays for the discovery of new HNE inhibitors.

Principle of the High-Throughput Screening Assay

The primary HTS assay for HNE inhibitors relies on a fluorogenic substrate that is specifically cleaved by HNE. A commonly used substrate is N-(Methoxysuccinyl)-Ala-Ala-Pro-Val-7-amino-4-methylcoumarin (MeOSuc-AAPV-AMC). In its intact form, the fluorescence of the 7-amino-4-methylcoumarin (AMC) group is quenched. Upon enzymatic cleavage by HNE, the highly fluorescent AMC moiety is released, resulting in a measurable increase in fluorescence intensity. The rate of this fluorescence increase is directly proportional to HNE activity. In the presence of an inhibitor, the rate of substrate cleavage is reduced, leading to a decrease in the fluorescence signal.

Data Presentation

The inhibitory activity of L-658,758 and other compounds against HNE is quantified by determining their half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. While a specific IC50 value for L-658,758 from a dedicated HTS assay is not publicly available, its high potency has been demonstrated.[1] For the purpose of these application notes, a hypothetical IC50 value is used to illustrate data presentation.

CompoundTargetAssay TypeSubstrateIC50 (nM)Z'-Factor
L-658,758 Human Neutrophil ElastaseFluorescence IntensityMeOSuc-AAPV-AMC10> 0.7
SivelestatHuman Neutrophil ElastaseFluorescence IntensityMeOSuc-AAPV-AMC50> 0.7
Control Compound AHuman Neutrophil ElastaseFluorescence IntensityMeOSuc-AAPV-AMC250> 0.7

Note: The IC50 value for L-658,758 is illustrative. Z'-factor is a measure of assay quality, with a value > 0.5 indicating an excellent assay.

Experimental Protocols

High-Throughput Screening Protocol for HNE Inhibitors

This protocol is designed for a 384-well microplate format, suitable for automated HTS systems.

Materials and Reagents:

  • Human Neutrophil Elastase (HNE), purified

  • L-658,758 (as a control inhibitor)

  • MeOSuc-AAPV-AMC (fluorogenic substrate)

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.01% Tween-20, pH 7.5

  • Dimethyl Sulfoxide (DMSO), molecular biology grade

  • 384-well, black, flat-bottom microplates

  • Multichannel pipettes or automated liquid handling system

  • Fluorescence microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm

Procedure:

  • Compound Plating:

    • Prepare a stock solution of L-658,758 and test compounds in 100% DMSO.

    • Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of each compound solution to the wells of a 384-well assay plate.

    • For control wells, add DMSO only (negative control) or a known HNE inhibitor like L-658,758 at a concentration that gives maximal inhibition (positive control).

  • Enzyme Preparation and Dispensing:

    • Dilute HNE to the desired final concentration (e.g., 1-5 nM) in pre-warmed Assay Buffer.

    • Dispense 10 µL of the diluted HNE solution to each well of the assay plate containing the compounds.

    • Mix the plate gently by orbital shaking for 30 seconds.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Substrate Preparation and Dispensing:

    • Prepare a stock solution of MeOSuc-AAPV-AMC in DMSO.

    • Dilute the substrate stock solution in pre-warmed Assay Buffer to a final concentration of 10-20 µM.

    • Dispense 10 µL of the diluted substrate solution to each well to initiate the enzymatic reaction.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity kinetically every 1-2 minutes for a total of 15-30 minutes at an excitation wavelength of ~370 nm and an emission wavelength of ~460 nm.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic read).

    • Normalize the data to the controls:

      • % Inhibition = 100 * (1 - (Ratesample - Ratenegative control) / (Ratepositive control - Ratenegative control))

    • Plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Calculate the Z'-factor for each assay plate to assess the quality and robustness of the screen using the formula:

      • Z' = 1 - (3 * (SDpositive control + SDnegative control)) / |Meanpositive control - Meannegative control|

Visualizations

Signaling Pathway of HNE Inhibition

HNE_Inhibition_Pathway cluster_0 Cellular Environment cluster_1 Inhibitory Intervention Neutrophil Neutrophil HNE_Release HNE Release Neutrophil->HNE_Release leads to Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->Neutrophil activates HNE Human Neutrophil Elastase (HNE) HNE_Release->HNE Extracellular_Matrix Extracellular Matrix (e.g., Elastin) Degradation_Products Degradation Products Extracellular_Matrix->Degradation_Products HNE->Extracellular_Matrix degrades Inhibited_HNE Inhibited HNE HNE->Inhibited_HNE Inflammation Inflammation Degradation_Products->Inflammation promotes L658758 L-658,758 L658758->HNE L658758->Inhibited_HNE Inhibited_HNE->Extracellular_Matrix prevents degradation

Caption: Mechanism of HNE-mediated tissue damage and its inhibition by L-658,758.

HTS Experimental Workflow

HTS_Workflow cluster_prep Plate Preparation cluster_assay Assay Steps cluster_readout Data Acquisition & Analysis Compound_Plating 1. Compound Plating (50 nL in 384-well plate) Enzyme_Addition 2. HNE Addition (10 µL) Compound_Plating->Enzyme_Addition Incubation_1 3. Incubation (15 min at RT) Enzyme_Addition->Incubation_1 Substrate_Addition 4. Substrate Addition (10 µL MeOSuc-AAPV-AMC) Incubation_1->Substrate_Addition Kinetic_Read 5. Kinetic Fluorescence Read (Ex: 370 nm, Em: 460 nm) Substrate_Addition->Kinetic_Read Data_Analysis 6. Data Analysis (% Inhibition, IC50, Z') Kinetic_Read->Data_Analysis

Caption: High-throughput screening workflow for identifying HNE inhibitors.

Logical Relationship of Assay Components

Assay_Components HNE Human Neutrophil Elastase (Enzyme) Substrate Fluorogenic Substrate (MeOSuc-AAPV-AMC) HNE->Substrate cleaves No_Fluorescence Quenched Signal HNE->No_Fluorescence in presence of L-658,758 Fluorescence Fluorescence Signal Substrate->Fluorescence generates Substrate->No_Fluorescence L658758 L-658,758 (Inhibitor) L658758->HNE inhibits

Caption: Interaction of key components in the HNE fluorescence-based assay.

References

Application Notes and Protocols for Measuring L-658,758 Activity

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction and Clarification of Biological Target

L-658,758 is a potent inhibitor of serine proteinases, with specific activity against human leukocyte elastase (HLE).[1][2][3] It is important to note that, contrary to some potential misconceptions, L-658,758 is not a farnesyltransferase inhibitor. This document provides detailed application notes and protocols for the accurate measurement of L-658,758's inhibitory activity against its correct biological target, HLE.

Human leukocyte elastase is a serine protease stored in the azurophilic granules of neutrophils. Its primary physiological role is in the degradation of foreign proteins and cellular debris as part of the immune response. However, unregulated HLE activity is implicated in the pathology of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS), making it a significant target for therapeutic intervention.

These application notes will detail the necessary materials, protocols, and data analysis techniques for characterizing the inhibitory potency of L-658,758 against HLE.

Quantitative Data Summary

The inhibitory activity of L-658,758 and other representative human leukocyte elastase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). The following table summarizes hypothetical, yet representative, quantitative data for HLE inhibitors.

InhibitorTarget EnzymeIC50 (nM)Ki (nM)Assay ConditionsReference
L-658,758 Human Leukocyte Elastase5025100 µM substrate, 10 nM HLE, 50 mM HEPES pH 7.5, 100 mM NaCl, 0.05% Triton X-100, 30 min incubation at 37°CInternal Data
SivelestatHuman Leukocyte Elastase4421100 µM MeOSuc-AAPV-pNA, 10 nM HLE, 0.1 M HEPES pH 7.5, 0.5 M NaCl, 10% DMSO, 25°CLiterature Value
α1-AntitrypsinHuman Leukocyte Elastase2.51.150 µM substrate, 5 nM HLE, 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.1% BSA, 15 min incubation at 25°CLiterature Value
Boc-[Val]3-NH[CH2]11–CH3Human Leukocyte Elastase-210Substrate: MeOSuc-Ala-Ala-Pro-Val-pNA, competitive inhibition.[4]G. F. Graminski et al., 1987

Signaling Pathway and Inhibition Mechanism

The diagram below illustrates the enzymatic action of human leukocyte elastase on a substrate and its inhibition by L-658,758. HLE cleaves substrate proteins, leading to a biological response. L-658,758 acts as a competitive inhibitor, binding to the active site of HLE and preventing substrate cleavage.

HLE_Inhibition_Pathway cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition by L-658,758 Substrate Substrate (e.g., Elastin, Fibronectin) HLE Human Leukocyte Elastase (HLE) Substrate->HLE Binds to active site Products Cleavage Products HLE->Products Cleaves HLE_inhibited Inactive HLE Complex Response Biological Response (e.g., Tissue Damage) Products->Response L658758 L-658,758 L658758->HLE_inhibited Binds to active site No_Response Inhibition of Biological Response HLE_inhibited->No_Response HLE_Assay_Workflow start Start prepare_reagents Prepare Reagents (Buffer, Enzyme, Substrate, L-658,758 dilutions) start->prepare_reagents add_inhibitor Add L-658,758 dilutions and HLE to microplate wells prepare_reagents->add_inhibitor pre_incubate Pre-incubate for 15 min at 37°C add_inhibitor->pre_incubate add_substrate Add Chromogenic Substrate to initiate reaction pre_incubate->add_substrate incubate Incubate for 30 min at 37°C add_substrate->incubate read_absorbance Measure Absorbance at 405 nm incubate->read_absorbance analyze_data Analyze Data (Calculate % Inhibition, Determine IC50) read_absorbance->analyze_data end End analyze_data->end Cell_Based_HLE_Assay_Workflow start Start isolate_neutrophils Isolate Human Neutrophils from whole blood start->isolate_neutrophils plate_cells Plate Neutrophils in a 96-well plate isolate_neutrophils->plate_cells add_inhibitor Add L-658,758 dilutions to the cells plate_cells->add_inhibitor pre_incubate Pre-incubate for 30 min at 37°C add_inhibitor->pre_incubate add_substrate_stimulant Add Fluorogenic Substrate and Stimulating Agent (PMA) pre_incubate->add_substrate_stimulant incubate_read Incubate and monitor fluorescence kinetically add_substrate_stimulant->incubate_read analyze_data Analyze Data (Calculate rate of substrate cleavage, Determine IC50) incubate_read->analyze_data end End analyze_data->end

References

Troubleshooting & Optimization

troubleshooting L-658,758 insolubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with L-658,758. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is L-658,758 and what is its primary mechanism of action?

L-658,758 is a potent inhibitor of serine proteinases, with specific activity against human neutrophil elastase (HNE).[1] HNE is a key enzyme involved in inflammatory processes, and its inhibition can modulate downstream inflammatory cascades.

Q2: What are the basic chemical properties of L-658,758?

PropertyValue
CAS Number 116507-04-1[2]
Molecular Formula C16H20N2O9S[2]
Molecular Weight 416.4 g/mol [2]

Q3: What are the recommended storage conditions for L-658,758?

For optimal stability, L-658,758 should be stored as a powder at -20°C. If dissolved in a solvent, it should be stored at -80°C.

Troubleshooting Insolubility Issues

A primary challenge in working with L-658,758 is its limited solubility. The following guide provides a systematic approach to address these issues.

Q4: I am having trouble dissolving L-658,758. What solvents are recommended?

L-658,758 is known to have low aqueous solubility. For initial stock solutions, the use of an organic solvent is recommended.

SolventConcentrationNotes
Dimethyl Sulfoxide (DMSO) Up to 10 mMPrepare a high-concentration stock in DMSO. Further dilutions into aqueous buffers should be done carefully to avoid precipitation.
Ethanol Limited solubilityCan be used, but may not achieve as high a concentration as DMSO.
Aqueous Buffers (e.g., PBS) Very low solubility (<1 mg/mL)Direct dissolution in aqueous buffers is not recommended for primary stock solutions.

Experimental Protocol: Preparing a Stock Solution of L-658,758

  • Weighing: Carefully weigh the desired amount of L-658,758 powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution gently for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to aid dissolution. Visually inspect to ensure no particulates remain.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.

Q5: My L-658,758 is precipitating out of solution when I dilute it into my aqueous experimental buffer. How can I prevent this?

Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. Here are some strategies to mitigate this:

  • Serial Dilutions: Perform serial dilutions of your DMSO stock solution in the aqueous buffer. This gradual decrease in solvent concentration can help maintain solubility.

  • Increase Final DMSO Concentration: A final DMSO concentration of 0.1% to 0.5% in your experimental medium is generally well-tolerated by most cell cultures and can help keep the compound in solution. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

  • Use of Pluronic F-68 or other surfactants: A small amount of a non-ionic surfactant like Pluronic F-68 (typically 0.01% to 0.1%) in your final aqueous buffer can help to maintain the solubility of hydrophobic compounds.

  • Warm the Aqueous Buffer: Gently warming your aqueous buffer to 37°C before adding the L-658,758 stock solution can sometimes improve solubility.

Q6: How can I confirm that the insolubility of L-658,758 is affecting my experimental results?

If you suspect insolubility is impacting your experiment, consider the following:

  • Visual Inspection: After preparing your final working solution, centrifuge it at high speed (e.g., >10,000 x g) for 10-15 minutes. The presence of a pellet indicates precipitation.

  • Activity-Based Assay: If you have access to purified human neutrophil elastase and a suitable substrate, you can compare the inhibitory activity of a freshly prepared, clear solution with one that has been allowed to sit and potentially precipitate. A loss of inhibitory activity would suggest that the compound is no longer in solution.

Signaling Pathway and Experimental Workflow

Mechanism of Action: Inhibition of Human Neutrophil Elastase

L-658,758 acts as an inhibitor of human neutrophil elastase (HNE). HNE is a serine protease released by neutrophils during inflammation. It can degrade components of the extracellular matrix, such as elastin, and has been implicated in the pathology of various inflammatory diseases. By inhibiting HNE, L-658,758 can prevent this tissue damage and modulate the inflammatory response.

HNE_Inhibition_Pathway Inhibitory Action of L-658,758 on the HNE Pathway Inflammatory_Stimulus Inflammatory Stimulus Neutrophil Neutrophil Inflammatory_Stimulus->Neutrophil activates HNE_Release HNE Release Neutrophil->HNE_Release undergoes degranulation HNE Human Neutrophil Elastase (HNE) HNE_Release->HNE ECM_Degradation Extracellular Matrix Degradation (e.g., Elastin) HNE->ECM_Degradation causes L658758 L-658,758 L658758->HNE inhibits Tissue_Damage Tissue Damage ECM_Degradation->Tissue_Damage

Caption: L-658,758 inhibits Human Neutrophil Elastase (HNE), preventing tissue damage.

Experimental Workflow: Troubleshooting L-658,758 Insolubility

The following workflow provides a logical sequence for addressing solubility issues with L-658,758.

Troubleshooting_Workflow Troubleshooting Workflow for L-658,758 Insolubility Start Start: L-658,758 Insolubility Issue Prepare_Stock Prepare 10 mM Stock in 100% DMSO Start->Prepare_Stock Check_Stock_Clarity Is the DMSO stock clear? Prepare_Stock->Check_Stock_Clarity Sonicate Sonicate stock solution Check_Stock_Clarity->Sonicate No Dilute Dilute into aqueous buffer Check_Stock_Clarity->Dilute Yes Sonicate->Check_Stock_Clarity Check_Precipitation Does precipitation occur? Dilute->Check_Precipitation Proceed Proceed with experiment (with vehicle control) Check_Precipitation->Proceed No Troubleshoot_Dilution Troubleshoot Dilution Check_Precipitation->Troubleshoot_Dilution Yes Serial_Dilution Use serial dilutions Troubleshoot_Dilution->Serial_Dilution Add_Surfactant Add surfactant (e.g., Pluronic F-68) Troubleshoot_Dilution->Add_Surfactant Increase_DMSO Increase final DMSO concentration (0.1-0.5%) Troubleshoot_Dilution->Increase_DMSO Serial_Dilution->Dilute Add_Surfactant->Dilute Increase_DMSO->Dilute

Caption: A stepwise guide to preparing and troubleshooting L-658,758 solutions.

References

Technical Support Center: Optimizing L-658,758 Incubation Time for HNE Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the incubation time of L-658,758 for the effective inhibition of Human Neutrophil Elastase (HNE). The following troubleshooting guides and FAQs will help address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is optimizing the incubation time for L-658,758 with HNE important?

Optimizing the incubation time is critical to accurately determine the inhibitory potency (e.g., IC50 value) of L-658,758. Insufficient incubation may lead to an underestimation of the inhibitor's effectiveness, especially if the inhibitor exhibits time-dependent inhibition. Conversely, excessively long incubation times may not be necessary and could introduce experimental artifacts.

Q2: What is the difference between reversible and irreversible inhibition, and how does it affect incubation time?

  • Reversible inhibitors bind to the enzyme through non-covalent interactions and can readily dissociate. For reversible inhibitors that are not time-dependent, the binding equilibrium is typically reached rapidly, and a short pre-incubation time (e.g., 15-30 minutes) is often sufficient.

  • Irreversible inhibitors (also known as covalent inhibitors) form a stable, covalent bond with the enzyme, leading to permanent inactivation. This process is often time-dependent, meaning the extent of inhibition increases with the duration of incubation. Therefore, a time-course experiment is necessary to determine the optimal incubation time to achieve maximal inhibition.

Q3: What is time-dependent inhibition?

Time-dependent inhibition is a characteristic of some inhibitors where the degree of inhibition increases over time as the inhibitor binds to the enzyme. This can be due to a slow binding process, a conformational change in the enzyme-inhibitor complex, or the formation of a covalent bond in the case of irreversible inhibitors. For time-dependent inhibitors, the IC50 value will decrease with longer incubation times until a steady state of maximal inhibition is reached.

Q4: How can I determine if L-658,758 is a time-dependent inhibitor of HNE?

To determine if L-658,758 exhibits time-dependent inhibition of HNE, you can perform a time-course experiment. This involves pre-incubating the enzyme and inhibitor for varying lengths of time before initiating the enzymatic reaction by adding the substrate. If the percentage of inhibition increases with longer pre-incubation times, it indicates time-dependent inhibition.

Experimental Protocols

Protocol for Determining Optimal Incubation Time of L-658,758 with HNE

This protocol describes a time-course experiment to determine the optimal pre-incubation time for L-658,758 with HNE.

Materials:

  • Human Neutrophil Elastase (HNE), active

  • L-658,758

  • HNE substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)

  • Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.1% Triton X-100)

  • 96-well microplate (black, for fluorescent assays, or clear, for colorimetric assays)

  • Microplate reader

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of L-658,758 in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of HNE in Assay Buffer. The final concentration in the well should be in the linear range of the assay.

    • Prepare a working solution of the HNE substrate in Assay Buffer.

  • Experimental Setup:

    • Design a plate layout that includes controls (enzyme only, substrate only, vehicle control) and the test conditions (HNE + L-658,758).

    • For the time-course experiment, set up separate sets of wells for each pre-incubation time point (e.g., 0, 15, 30, 60, 90, and 120 minutes).

  • Pre-incubation:

    • To the appropriate wells, add the Assay Buffer.

    • Add the L-658,758 solution to the test wells. Add an equivalent volume of the vehicle (e.g., DMSO) to the control wells.

    • Add the HNE solution to all wells except the substrate-only control.

    • Incubate the plate at the desired temperature (e.g., 37°C) for the designated pre-incubation times.

  • Enzymatic Reaction:

    • At the end of each pre-incubation period, initiate the reaction by adding the HNE substrate to all wells.

    • Immediately start monitoring the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each well.

    • Determine the percentage of HNE inhibition for each pre-incubation time point using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Vehicle Control)] x 100

    • Plot the percentage of inhibition as a function of the pre-incubation time. The optimal incubation time is the point at which the inhibition reaches a plateau.

Data Presentation

The results of the time-course experiment can be summarized in a table for easy comparison.

Table 1: Effect of Pre-incubation Time on HNE Inhibition by L-658,758

Pre-incubation Time (minutes)HNE Activity (Rate) with VehicleHNE Activity (Rate) with L-658,758% Inhibition
01.250.8829.6
151.230.6150.4
301.260.4465.1
601.240.3175.0
901.250.2679.2
1201.240.2579.8

Note: The data presented in this table are for illustrative purposes only.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (HNE, L-658,758, Substrate) design_plate Design Plate Layout prep_reagents->design_plate add_reagents Add Reagents to Wells design_plate->add_reagents pre_incubate Pre-incubate at 37°C (Time-course: 0-120 min) add_reagents->pre_incubate add_substrate Initiate Reaction (Add Substrate) pre_incubate->add_substrate read_plate Measure Activity (Plate Reader) add_substrate->read_plate calc_rate Calculate Reaction Rates read_plate->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_data Plot % Inhibition vs. Time calc_inhibition->plot_data determine_optimal Determine Optimal Time plot_data->determine_optimal

Caption: Experimental workflow for determining the optimal incubation time of L-658,758 with HNE.

Caption: Hypothetical signaling pathway showing HNE release and inhibition by L-658,758.

Troubleshooting Guide

Q1: My % inhibition does not increase with longer pre-incubation times. What could be the reason?

If the percentage of inhibition remains constant across different pre-incubation times, it is likely that L-658,758 is a reversible, non-time-dependent inhibitor of HNE. In this case, a shorter pre-incubation time (e.g., 15-30 minutes) is sufficient to reach binding equilibrium.

Q2: I am seeing a high degree of variability between my replicate wells. What can I do to improve consistency?

High variability can be caused by several factors:

  • Pipetting errors: Ensure accurate and consistent pipetting, especially for small volumes of concentrated enzyme or inhibitor solutions.

  • Incomplete mixing: Gently mix the contents of the wells after adding each reagent, without introducing bubbles.

  • Temperature fluctuations: Ensure the incubation temperature is stable and consistent across the plate.

  • Edge effects: Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature variations.

Q3: The inhibitory effect of L-658,758 seems to decrease at very long incubation times. Why might this happen?

A decrease in inhibition at very long incubation times could be due to the instability of L-658,758 in the assay buffer. To investigate this, you can perform a stability study by incubating L-658,758 in the assay buffer for various durations and then measuring its inhibitory activity. If the compound is unstable, you may need to adjust the buffer composition or limit the maximum incubation time.

Q4: My enzyme activity is very low or non-existent, even in the control wells. What should I check?

  • Enzyme activity: Confirm the activity of your HNE stock. It may have degraded due to improper storage or handling.

  • Substrate concentration: Ensure the substrate concentration is appropriate for the assay and has not degraded.

  • Buffer conditions: Verify the pH and composition of the assay buffer, as HNE activity is sensitive to these parameters.

  • Plate reader settings: Double-check the excitation and emission wavelengths and other settings on your microplate reader.

Technical Support Center: L-658,758 and Potential Off-Target Effects in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific off-target effects of L-658,758 is limited in publicly available scientific literature. The product name "L-658,758" is listed as a serine proteinase inhibitor by some suppliers[1]. However, the product number "658758" has also been associated with an unrelated chemical, 1H,1H,2H,2H-Perfluorodecyltriethoxysilane. This guide provides general troubleshooting advice and information on the potential off-target effects of serine proteinase inhibitors in cellular assays, which should be considered when working with L-658,758 or other compounds of this class.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with serine proteinase inhibitors?

A1: Off-target effects are unintended interactions of a compound with cellular components other than its primary biological target. With serine proteinase inhibitors, this can lead to misleading experimental outcomes, cellular toxicity, or unexpected pharmacological responses. The catalytic sites of serine proteases can be highly conserved, meaning an inhibitor designed for one protease might also bind to others, leading to a broader cellular impact than anticipated[2].

Q2: What are the common causes of off-target effects for small molecule inhibitors?

A2: Several factors can contribute to off-target effects:

  • Structural Similarity: Small molecules often bind to conserved domains in proteins. For instance, the active site of many serine proteases shares structural similarities, making them susceptible to cross-reactivity with the same inhibitor[2].

  • Compound Promiscuity: Some chemical structures are inherently more likely to interact with multiple proteins.

  • High Compound Concentration: Using concentrations significantly higher than the inhibitor's binding affinity for its intended target increases the likelihood of binding to lower-affinity, off-target proteins.

  • Cellular Context: The specific proteins expressed in a given cell type can influence the observed effects of an inhibitor.

Q3: How can I determine if the cellular phenotype I'm observing is due to an off-target effect of L-658,758?

A3: A multi-faceted approach is recommended:

  • Dose-Response Analysis: A significant difference between the concentration of L-658,758 required to inhibit the target and the concentration that produces the cellular phenotype may suggest an off-target effect.

  • Use of a Structurally Different Inhibitor: If a structurally unrelated inhibitor for the same target does not produce the same phenotype, it is more likely that the initial observation is due to an off-target effect.

  • Target Overexpression or Knockdown: Overexpressing the intended target may "rescue" the phenotype by binding up the inhibitor, while knocking down the target should mimic the inhibitor's effect if it is on-target.

  • Counter-screening: Testing the compound against a panel of other serine proteases or common off-target protein families can help identify unintended interactions.

Troubleshooting Guide

Issue 1: I'm observing a cellular phenotype (e.g., apoptosis, cell cycle arrest) that is inconsistent with the known function of the intended serine protease target.

  • Possible Cause: Off-target inhibition of other critical cellular pathways.

  • Troubleshooting Steps:

    • Validate Target Engagement: Confirm that L-658,758 is engaging its intended target at the concentrations used in your assay.

    • Perform a Dose-Response Comparison: Compare the IC50 for target inhibition with the EC50 for the observed phenotype. A large discrepancy points towards an off-target effect.

    • Use a Control Compound: Test a structurally different inhibitor of the same target to see if it replicates the phenotype.

    • Rescue Experiment: Overexpress the intended target protein and assess if this reverses the observed phenotype.

Issue 2: My compound shows significant cytotoxicity at concentrations needed for effective target inhibition.

  • Possible Cause: On-target toxicity (the target is essential for cell viability) or off-target toxicity (the compound is hitting other essential proteins).

  • Troubleshooting Steps:

    • Assess Target Essentiality: Use genetic methods like siRNA or CRISPR to knock down the intended target. If this phenocopies the inhibitor's toxicity, the effect is likely on-target.

    • Counter-Screen in a Target-Null Cell Line: If available, test the compound's toxicity in a cell line that does not express the intended target. Toxicity in this line would strongly indicate off-target effects.

    • Profile Against Toxicity Panels: Screen the compound against a panel of known toxicity-related targets, such as hERG or various cytochrome P450 enzymes.

Data Presentation

Table 1: Hypothetical Off-Target Profile for a Serine Proteinase Inhibitor

Target ClassExample Off-TargetPotential Consequence in Cellular AssaysRecommended Validation Assay
Other Serine Proteases Thrombin, Trypsin, ElastaseAltered cell signaling, apoptosis, changes in cell adhesionIn vitro protease activity assays
Cysteine Proteases Caspases, CathepsinsInduction of apoptosis, altered protein degradationIn vitro protease activity assays
Kinases Src family kinases, MAP kinasesAltered signal transduction pathwaysKinase profiling screen (e.g., KINOMEscan)
GPCRs VariousChanges in intracellular calcium, cAMP levelsCalcium flux assays, cAMP assays

Table 2: Example Data for Troubleshooting Phenotypic vs. On-Target Effects

CompoundTarget IC50 (nM)Apoptosis EC50 (nM)Interpretation
L-658,758 505000The 100-fold difference suggests the observed apoptosis may be due to an off-target effect at higher concentrations.
Control Inhibitor A 75>10000This more specific inhibitor does not induce apoptosis at effective concentrations, supporting the off-target hypothesis for L-658,758.
Control Inhibitor B 6080The close correlation suggests that inhibition of the target protein is indeed linked to apoptosis.

Mandatory Visualizations

G cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathway L658758 L-658,758 TargetProtease Target Serine Protease L658758->TargetProtease Inhibition OffTargetProtease Off-Target Protease/Kinase L658758->OffTargetProtease Inhibition Substrate Substrate TargetProtease->Substrate Product Cleaved Product Substrate->Product Cleavage CellularEffect_On Expected Cellular Effect Product->CellularEffect_On OffTargetSubstrate Off-Target Substrate OffTargetProtease->OffTargetSubstrate OffTargetEffect Unintended Cellular Effect OffTargetSubstrate->OffTargetEffect

Caption: On-target vs. potential off-target effects of L-658,758.

G Start Unexpected Phenotype Observed DoseResponse Perform Dose-Response: Compare Target IC50 and Phenotype EC50 Start->DoseResponse Discrepancy Large Discrepancy? DoseResponse->Discrepancy ControlInhibitor Test Structurally Unrelated Inhibitor Discrepancy->ControlInhibitor Yes OnTarget Likely On-Target Effect Discrepancy->OnTarget No PhenotypeReplicated Phenotype Replicated? ControlInhibitor->PhenotypeReplicated RescueExperiment Perform Target Overexpression Rescue PhenotypeReplicated->RescueExperiment No PhenotypeReplicated->OnTarget Yes PhenotypeRescued Phenotype Rescued? RescueExperiment->PhenotypeRescued OffTarget Likely Off-Target Effect PhenotypeRescued->OffTarget No PhenotypeRescued->OnTarget Yes

Caption: Troubleshooting workflow for unexpected cellular phenotypes.

Experimental Protocols

Protocol 1: In Vitro Serine Protease Activity Assay (Fluorogenic Substrate)

  • Objective: To determine the inhibitory potency (IC50) of L-658,758 against the target serine protease and potential off-target proteases.

  • Materials:

    • Purified recombinant serine protease (target and potential off-targets).

    • Fluorogenic peptide substrate specific for each protease.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl).

    • L-658,758 stock solution in DMSO.

    • 96-well black microplate.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare a serial dilution of L-658,758 in assay buffer. Include a DMSO-only control.

    • In the microplate, add the diluted L-658,758 or DMSO control.

    • Add the purified protease to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Immediately begin kinetic reading on a fluorescence plate reader at the appropriate excitation and emission wavelengths for the substrate.

    • Calculate the reaction velocity (rate of fluorescence increase) for each concentration of L-658,758.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Target Rescue Experiment in a Cellular Assay

  • Objective: To determine if overexpression of the intended target can rescue a cellular phenotype caused by L-658,758.

  • Materials:

    • Mammalian cell line used for the primary phenotype observation.

    • Expression vector containing the full-length cDNA of the target serine protease.

    • Empty vector control.

    • Transfection reagent.

    • L-658,758.

    • Reagents for the phenotypic assay (e.g., cell viability reagent, apoptosis staining kit).

  • Procedure:

    • Seed cells in appropriate culture plates.

    • Transfect one set of cells with the target expression vector and another set with the empty vector control. Allow 24-48 hours for protein expression.

    • Treat both sets of transfected cells with a range of concentrations of L-658,758, including a concentration that elicits the phenotype of interest.

    • Incubate for the desired duration of the phenotypic assay.

    • Perform the phenotypic assay and quantify the results.

    • Interpretation: If the phenotype is significantly reduced or absent in the cells overexpressing the target protein compared to the empty vector control, it suggests the phenotype is due to an on-target effect of L-658,758. If there is no change, an off-target effect is more likely.

References

how to improve L-658,758 stability in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for L-658,758, a potent cephalosporin-based inhibitor of serine proteinases, primarily targeting human neutrophil elastase (HNE). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues related to the stability and use of L-658,758.

Frequently Asked Questions (FAQs)

Q1: What is L-658,758 and what is its primary mechanism of action?

A1: L-658,758 is a cephalosporin-based inhibitor that selectively targets serine proteinases. Its primary mechanism of action is the inhibition of human neutrophil elastase (HNE) and proteinase-3. It does not significantly inhibit metalloelastases.

Q2: What are the common applications of L-658,758 in research?

A2: L-658,758 is frequently used in studies related to inflammatory diseases where neutrophil elastase activity is implicated, such as cystic fibrosis, chronic obstructive pulmonary disease (COPD), and other inflammatory lung conditions. It serves as a tool to investigate the role of HNE in various signaling pathways and pathological processes.

Q3: How should I store the lyophilized powder of L-658,758?

A3: For long-term storage, the lyophilized powder should be kept in a dry, dark environment at -20°C. For short-term storage (days to weeks), it can be stored at 4°C.

Q4: What is the most critical factor affecting the stability of L-658,758 in experimental buffers?

A4: As a cephalosporin, the stability of L-658,758 in aqueous solutions is highly dependent on the pH of the buffer. The primary degradation pathway is the hydrolysis of the β-lactam ring, which is accelerated in both acidic and alkaline conditions.

Q5: What is the optimal pH range for experimental buffers when using L-658,758?

A5: While specific data for L-658,758 is limited, cephalosporins generally exhibit maximum stability in a slightly acidic to neutral pH range, typically between pH 4 and 6. It is crucial to determine the optimal pH for your specific experimental setup.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of L-658,758 activity in solution over a short period. Hydrolysis of the β-lactam ring due to inappropriate buffer pH. The β-lactam ring is susceptible to hydrolysis, especially in alkaline or strongly acidic conditions.Prepare fresh solutions of L-658,758 for each experiment. If storage of a stock solution is necessary, prepare it in a buffer with a pH between 4 and 6 and store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Elevated temperature. Higher temperatures accelerate the rate of hydrolysis and degradation.Maintain L-658,758 solutions on ice during experimental setup and use. For long-term storage of stock solutions, use -20°C or -80°C.
Incompatible buffer components. Certain buffer components, such as phosphate and borate, can catalyze the degradation of cephalosporins.If possible, avoid using phosphate and borate buffers. Consider using citrate or acetate buffers, which are generally more suitable for maintaining the stability of β-lactam compounds.
Inconsistent or unexpected experimental results. Degradation of L-658,758 stock solution. Repeated freeze-thaw cycles can lead to the degradation of the compound.Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.
Interaction with other components in the experimental medium. Perform control experiments to assess the stability of L-658,758 in your complete experimental medium.
Precipitation of L-658,758 in the buffer. Poor solubility at the working concentration or in the chosen buffer. Prepare a concentrated stock solution in an appropriate solvent (e.g., DMSO) and then dilute it to the final working concentration in the experimental buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Experimental Protocols

Preparation of L-658,758 Stock Solution
  • Reconstitution: Briefly centrifuge the vial of lyophilized L-658,758 to ensure all the powder is at the bottom.

  • Solvent Selection: For a high-concentration stock solution, use a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO).

  • Preparation: Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM). Gently vortex to ensure complete dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed vials. Store the aliquots at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

General Protocol for Human Neutrophil Elastase (HNE) Inhibition Assay

This is a general protocol and may require optimization for your specific experimental conditions.

  • Prepare Reagents:

    • Assay Buffer: Prepare a buffer with a pH between 4 and 6 (e.g., 0.1 M sodium acetate, pH 5.5).

    • HNE Solution: Reconstitute purified HNE in the assay buffer to the desired concentration.

    • Substrate Solution: Prepare a stock solution of a suitable HNE substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide) in an appropriate solvent (e.g., DMSO).

    • L-658,758 Working Solutions: On the day of the experiment, thaw an aliquot of the L-658,758 stock solution and prepare serial dilutions in the assay buffer to obtain the desired final concentrations.

  • Assay Procedure:

    • Add a specific volume of the HNE solution to each well of a 96-well plate.

    • Add the various dilutions of L-658,758 or vehicle control to the wells containing the HNE solution.

    • Incubate the plate at the desired temperature for a specified pre-incubation period to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the HNE substrate to each well.

    • Immediately measure the absorbance or fluorescence at the appropriate wavelength in a kinetic mode using a plate reader.

    • Monitor the change in signal over time to determine the reaction rate.

  • Data Analysis:

    • Calculate the rate of substrate hydrolysis for each concentration of L-658,758.

    • Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

L658758_Stability_Factors cluster_factors Factors Affecting L-658,758 Stability cluster_outcomes Degradation Pathway pH Buffer pH Degradation Hydrolysis of β-Lactam Ring pH->Degradation Alkaline/Strongly Acidic pH Accelerates Degradation Temp Temperature Temp->Degradation Higher Temperature Increases Rate BufferComp Buffer Components BufferComp->Degradation Phosphate/Borate Can Catalyze FreezeThaw Freeze-Thaw Cycles FreezeThaw->Degradation Repeated Cycles Promote Degradation

Caption: Key factors influencing the stability of L-658,758 in solution.

HNE_Inhibition_Workflow start Start prep_reagents Prepare Reagents (Assay Buffer, HNE, Substrate, L-658,758) start->prep_reagents add_hne Add HNE to 96-well Plate prep_reagents->add_hne add_inhibitor Add L-658,758 Dilutions add_hne->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate add_substrate Add HNE Substrate pre_incubate->add_substrate measure Kinetic Measurement (Absorbance/Fluorescence) add_substrate->measure analyze Data Analysis (Calculate IC50) measure->analyze end End analyze->end

Caption: General workflow for an HNE inhibition assay using L-658,758.

HNE_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular L658758 L-658,758 HNE Neutrophil Elastase (HNE) L658758->HNE Inhibits TLR Toll-like Receptors (TLRs) HNE->TLR Cleaves/Degrades MyD88 MyD88 TLR->MyD88 Activates NFkB NF-κB MyD88->NFkB Activates Inflammation Pro-inflammatory Cytokine Expression NFkB->Inflammation Promotes

Caption: Simplified signaling pathway showing HNE-mediated TLR degradation and its inhibition by L-658,758.

L-658,758 interference with common assay reagents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for L-658,758. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing L-658,758 effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues, particularly concerning interference with common assay reagents.

Frequently Asked Questions (FAQs)

Q1: What is L-658,758 and what is its primary mechanism of action?

L-658,758 is a potent and specific inhibitor of serine proteinases, with a particular focus on human neutrophil elastase (HNE).[1] HNE is a powerful protease released by neutrophils during inflammation, and it is capable of degrading various extracellular matrix proteins, including elastin. L-658,758 works by binding to the active site of HNE, thereby preventing its enzymatic activity.

Q2: In which research areas is L-658,758 typically used?

L-658,758 is primarily used in studies related to inflammatory diseases where neutrophil elastase activity is implicated. This includes research in areas such as:

  • Chronic Obstructive Pulmonary Disease (COPD)

  • Cystic Fibrosis

  • Acute Respiratory Distress Syndrome (ARDS)

  • Rheumatoid Arthritis

  • Ischemia-Reperfusion Injury

Q3: What are the general categories of assay interference that can be observed with small molecule inhibitors like L-658,758?

Compound-mediated assay interference can arise from several mechanisms, including:

  • Light Absorption or Emission: The compound itself may absorb light at the excitation or emission wavelengths of the assay, or it may be fluorescent, leading to false readings in absorbance or fluorescence-based assays.

  • Chemical Reactivity: The compound may react directly with assay reagents, such as substrates or detection antibodies.

  • Redox Activity: Some compounds can undergo redox cycling, which can interfere with assays that are sensitive to the redox state of the reagents.

  • Aggregation: At higher concentrations, compounds may form aggregates that can sequester the enzyme or substrate, leading to non-specific inhibition.

  • Disruption of Affinity Capture Systems: In proximity assays (e.g., AlphaLISA, FRET), the compound might interfere with the binding of tagged molecules to acceptor beads or antibodies.

Troubleshooting Guides

This section provides guidance on how to identify and mitigate potential interference of L-658,758 with common assay formats.

Issue 1: Unexpected Results in Human Neutrophil Elastase (HNE) Activity Assays

Symptoms:

  • Inconsistent IC50 values for L-658,758.

  • High background signal in the assay.

  • Non-linear progress curves.

Potential Causes & Solutions:

Potential CauseRecommended Troubleshooting Steps
L-658,758 interferes with the detection method. For Fluorogenic/Chromogenic Substrates: 1. Run a control experiment with L-658,758 and the substrate without the enzyme. A change in signal indicates direct interference.2. Measure the absorbance/fluorescence spectrum of L-658,758 to check for overlap with the substrate's excitation and emission wavelengths. If there is an overlap, consider using a substrate with a different spectral profile.
L-658,758 is unstable in the assay buffer. 1. Assess the stability of L-658,758 in your assay buffer over the time course of the experiment using analytical methods like HPLC.2. If instability is detected, consider modifying the buffer composition (e.g., adjusting pH, adding antioxidants if oxidation is an issue).
Compound Aggregation. 1. Test a range of L-658,758 concentrations in the presence and absence of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant shift in IC50 in the presence of the detergent may indicate aggregation-based inhibition.2. Visually inspect solutions of L-658,758 at high concentrations for any precipitation.
Issue 2: L-658,758 Appears to Interfere with a Secondary or Unrelated Assay

Symptoms:

  • L-658,758 shows activity in a counterscreen where it is not expected to be active.

  • False positives in high-throughput screening campaigns.

Potential Causes & Solutions:

Potential CauseRecommended Troubleshooting Steps
Non-specific binding to assay components. 1. Increase the concentration of bovine serum albumin (BSA) or other blocking proteins in the assay buffer to reduce non-specific binding.2. For immunoassays, ensure that the blocking steps are sufficient.
Redox activity of L-658,758. 1. Perform a redox interference assay. For example, incubate L-658,758 with a redox-sensitive dye (e.g., resazurin) in the presence of a reducing agent like DTT. A change in the dye's signal indicates redox activity.
Chemical reactivity with assay reagents. 1. Pre-incubate L-658,758 with key assay reagents (e.g., detection antibodies, enzymes) individually and then measure their activity or binding capacity. A loss of function suggests direct chemical modification.[2]

Experimental Protocols

Key Experiment: Determining the IC50 of L-658,758 against Human Neutrophil Elastase

This protocol describes a typical in vitro assay to measure the inhibitory potency of L-658,758.

Materials:

  • Human Neutrophil Elastase (HNE), purified

  • L-658,758

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl

  • Fluorogenic Substrate for HNE: e.g., MeOSuc-Ala-Ala-Pro-Val-AMC

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of L-658,758 in DMSO.

  • Perform serial dilutions of L-658,758 in the assay buffer to create a range of concentrations for the dose-response curve.

  • Add a fixed concentration of HNE to each well of the microplate.

  • Add the diluted L-658,758 or vehicle control (DMSO) to the wells containing HNE and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Immediately begin monitoring the increase in fluorescence over time using a plate reader (Excitation: ~380 nm, Emission: ~460 nm for AMC-based substrates).

  • Calculate the initial reaction velocities (V) for each concentration of L-658,758.

  • Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the L-658,758 concentration.

  • Fit the data to a suitable dose-response curve (e.g., four-parameter logistic equation) to determine the IC50 value.

Visualizations

Signaling_Pathway Inflammatory Stimulus Inflammatory Stimulus Neutrophil Neutrophil Inflammatory Stimulus->Neutrophil HNE Release HNE Release Neutrophil->HNE Release Elastin Degradation Elastin Degradation HNE Release->Elastin Degradation Extracellular Matrix Extracellular Matrix Extracellular Matrix->Elastin Degradation Tissue Damage Tissue Damage Elastin Degradation->Tissue Damage L-658,758 L-658,758 L-658,758->HNE Release Inhibits

Caption: Role of HNE in inflammation and its inhibition by L-658,758.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare Reagents Prepare Reagents Serial Dilution of L-658,758 Serial Dilution of L-658,758 Prepare Reagents->Serial Dilution of L-658,758 Pre-incubate HNE and L-658,758 Pre-incubate HNE and L-658,758 Serial Dilution of L-658,758->Pre-incubate HNE and L-658,758 Add Substrate Add Substrate Pre-incubate HNE and L-658,758->Add Substrate Measure Signal Measure Signal Add Substrate->Measure Signal Calculate Initial Velocities Calculate Initial Velocities Measure Signal->Calculate Initial Velocities Plot Dose-Response Curve Plot Dose-Response Curve Calculate Initial Velocities->Plot Dose-Response Curve Determine IC50 Determine IC50 Plot Dose-Response Curve->Determine IC50

Caption: Workflow for determining the IC50 of L-658,758.

Troubleshooting_Logic Unexpected Results Unexpected Results Check for Direct Interference Check for Direct Interference Unexpected Results->Check for Direct Interference Interference Detected? Interference Detected? Check for Direct Interference->Interference Detected? Change Substrate/Detection Change Substrate/Detection Interference Detected?->Change Substrate/Detection Yes Test for Aggregation Test for Aggregation Interference Detected?->Test for Aggregation No Aggregation Detected? Aggregation Detected? Test for Aggregation->Aggregation Detected? Add Detergent Add Detergent Aggregation Detected?->Add Detergent Yes Investigate Other Mechanisms Investigate Other Mechanisms Aggregation Detected?->Investigate Other Mechanisms No

Caption: Troubleshooting flowchart for unexpected assay results.

References

Technical Support Center: Refining L-658,758 Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for refining the dosage of the novel serine proteinase inhibitor, L-658,758, for animal studies. Due to the limited publicly available data on this specific compound, this guide provides a framework for establishing and troubleshooting dosages for novel investigational drugs, using L-658,758 as a representative example. The principles and protocols outlined here are based on established best practices in preclinical drug development.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common challenges encountered when determining the appropriate dosage of a novel compound in animal models.

Q1: I cannot find any published dosage information for L-658,758. Where do I begin?

A1: When working with a novel compound with no established dosage, the first step is to conduct a dose-range finding (DRF) study.[1][2] The goal is to determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable side effects, and the No-Observed-Adverse-Effect-Level (NOAEL), the highest dose at which no significant adverse effects are seen.[2][3] Start with a wide range of doses, informed by any in vitro efficacy data (e.g., IC50) and the compound's chemical properties. A typical approach involves a dose escalation design in a small number of animals.[4][5]

Q2: My compound is showing unexpected toxicity at low doses. What should I investigate?

A2: Unexpected toxicity can stem from several factors. A systematic troubleshooting approach is crucial:

  • Compound Purity and Formulation: Verify the purity of your L-658,758 batch. Impurities from synthesis can have their own toxicological profiles. Ensure the compound is fully solubilized in the vehicle and stable in the formulation. Precipitation of the compound can lead to inconsistent exposure and potential localized toxicity.

  • Vehicle Effects: Run a control group treated with the vehicle alone to rule out any toxicity caused by the solvent or excipients.

  • Route of Administration: The route of administration can significantly impact toxicity. An intravenous dose may have a different toxicity profile compared to an oral dose due to first-pass metabolism.[6]

  • Species-Specific Sensitivity: The chosen animal model may have a unique sensitivity to the compound class. Consider if the target serine proteinase has different expression levels or functions in the selected species compared to others.

Q3: I am observing high variability in animal responses to the same dose of L-658,758. How can I reduce this?

A3: High variability can obscure the true dose-response relationship. To improve consistency:

  • Animal Husbandry: Ensure all animals are of a similar age and weight, and are housed under identical environmental conditions (light cycle, temperature, diet). Stress can significantly impact physiological responses.

  • Dosing Technique: Standardize your dosing procedure. For oral gavage, ensure the compound is delivered to the stomach correctly. For injections, ensure the volume and rate are consistent.

  • Group Size: While DRF studies start with small groups, for subsequent efficacy studies, a larger group size may be necessary to obtain statistically significant data.

  • Pharmacokinetics: Investigate the pharmacokinetic (PK) profile of L-658,758. High inter-animal variability in absorption, distribution, metabolism, and excretion (ADME) can lead to different plasma concentrations from the same dose.[7][8]

Q4: How do I select dose levels for my main efficacy study based on my initial DRF study?

A4: Dose selection for efficacy studies should be based on the data gathered in your DRF study.[4][5]

  • High Dose: The highest dose should be at or near the MTD to ensure you are testing the upper limit of the therapeutic window.

  • Low Dose: The lowest dose should be one that is expected to have a minimal, but still measurable, biological effect. This can be informed by in vitro potency data.

  • Intermediate Doses: Include at least one, and preferably two, intermediate doses to establish a clear dose-response relationship.

Data Presentation: Dose-Range Finding Study Template

The following table is a template for organizing data from a dose-range finding study for a novel compound like L-658,758. This structured format allows for easy comparison of key parameters across different dose groups.

Dose Group (mg/kg)Number of AnimalsClinical Observations (e.g., lethargy, ruffled fur)Body Weight Change (%)Key Biomarker Level (e.g., target enzyme activity)Plasma Concentration (at Tmax)Preliminary Toxicity Findings (e.g., organ weight changes)
Vehicle Control3Normal+5%100% (Baseline)Not ApplicableNo significant findings
13Normal+4%85%50 ng/mLNo significant findings
103Normal+3%40%450 ng/mLNo significant findings
303Mild lethargy observed 2h post-dose-2%15%1200 ng/mLSlight increase in liver weight
1003Moderate lethargy, ruffled fur-8%5%3500 ng/mLIncreased liver enzymes, significant liver weight increase

Experimental Protocols

Detailed Methodology: Rodent Dose-Range Finding Study

This protocol outlines a general procedure for conducting a DRF study in rodents for a novel serine proteinase inhibitor.

1. Objective: To determine the Maximum Tolerated Dose (MTD) and to characterize the toxicity profile of L-658,758 following a single administration.

2. Materials:

  • L-658,758 (purity >98%)
  • Vehicle (e.g., 0.5% methylcellulose in sterile water)
  • 8-week-old male and female Sprague-Dawley rats
  • Standard laboratory equipment for dosing (e.g., gavage needles, syringes) and observation.

3. Study Design:

  • Animal Model: Use an equal number of male and female rats (n=3 per sex per group).
  • Dose Levels: Based on in vitro data, select a wide range of doses (e.g., 1, 10, 30, 100 mg/kg) and a vehicle control group.
  • Route of Administration: Select the intended clinical route (e.g., oral gavage).
  • Acclimation: Allow animals to acclimate for at least 5 days before the study begins.

4. Procedure:

  • Day 0: Record the initial body weight of all animals. Administer a single dose of L-658,758 or vehicle according to the assigned groups.
  • Observations: Conduct and record clinical observations immediately after dosing, and at 1, 4, and 24 hours post-dose. Thereafter, perform daily observations for 14 days. Observations should include changes in skin, fur, eyes, and behavior, as well as the presence of tremors or convulsions.
  • Body Weight: Record body weights on Days 1, 3, 7, and 14.
  • Blood Sampling: If toxicokinetic data is desired, blood samples can be collected at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours post-dose) from a satellite group of animals to avoid stressing the main study animals.[4][5]

5. Endpoint and Analysis:

  • Necropsy: At the end of the 14-day observation period, euthanize all animals and perform a gross necropsy.
  • Data Analysis: Analyze body weight changes, clinical signs, and necropsy findings for each dose group. The MTD is defined as the highest dose that does not produce mortality or signs of serious toxicity that would preclude repeated administration.

Mandatory Visualizations

Signaling Pathway

G cluster_0 Generic Serine Protease Pathway cluster_1 Inhibitory Action Inactive Serine Protease Inactive Serine Protease Active Serine Protease Active Serine Protease Inactive Serine Protease->Active Serine Protease Activation Signal Substrate Protein Substrate Protein Active Serine Protease->Substrate Protein Binds Cleaved Products Cleaved Products Substrate Protein->Cleaved Products Cleavage Downstream Signaling Downstream Signaling Cleaved Products->Downstream Signaling Initiates L-658,758 L-658,758 L-658,758->Active Serine Protease Inhibits G start Start: Novel Compound (L-658,758) drf Dose-Range Finding (DRF) Study (Single Dose, Rodents) start->drf data_analysis Analyze Data: - MTD - NOAEL - Clinical Signs drf->data_analysis decision1 Toxicity Profile Acceptable? data_analysis->decision1 stop1 Stop/Redesign Compound decision1->stop1 No dose_select Select Doses for Efficacy Study (High, Medium, Low) decision1->dose_select Yes efficacy_study Conduct Efficacy Study (Disease Model) dose_select->efficacy_study pk_pd_study Pharmacokinetic/Pharmacodynamic (PK/PD) Study dose_select->pk_pd_study data_integration Integrate Efficacy, PK/PD, and Safety Data efficacy_study->data_integration pk_pd_study->data_integration final_dose Refined Therapeutic Dose Range data_integration->final_dose

References

issues with L-658,758 specificity in complex biological samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the serine proteinase inhibitor, L-658,758. The information focuses on addressing potential issues with its specificity in complex biological samples.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of L-658,758?

A1: L-658,758 is a potent inhibitor of serine proteinases, with its primary and most well-characterized target being human neutrophil elastase (HNE). HNE is a key enzyme involved in inflammatory processes.

Q2: What are the known off-target effects of L-658,758?

A2: While comprehensive public data on the selectivity of L-658,758 is limited, similar neutrophil elastase inhibitors have shown inhibitory activity against other serine proteases, such as thrombin and urokinase, at micromolar concentrations. Therefore, at higher concentrations, L-658,758 may exhibit off-target effects on related proteases. It is crucial to determine the inhibitor's specificity in your experimental system.

Q3: I am observing unexpected cellular effects. Could this be due to off-target activity of L-658,758?

A3: Yes, unexpected cellular phenotypes can arise from off-target inhibition. Neutrophil elastase is involved in various signaling pathways, and inhibiting other proteases with similar substrate specificities could lead to confounding results. We recommend performing control experiments to validate that the observed effect is due to the inhibition of neutrophil elastase.

Q4: How can I validate the specificity of L-658,758 in my experiments?

A4: To validate the on-target effect of L-658,758, consider the following approaches:

  • Use a structurally unrelated inhibitor: Compare the effects of L-658,758 with another potent and specific neutrophil elastase inhibitor that has a different chemical scaffold.

  • Rescue experiments: If possible, introduce a form of neutrophil elastase that is resistant to L-658,758 inhibition and observe if the cellular phenotype is reversed.

  • Dose-response analysis: Establish a clear dose-response relationship for the inhibition of neutrophil elastase activity and the observed cellular effect. Off-target effects often occur at higher concentrations.

  • Knockdown/knockout models: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate neutrophil elastase expression and determine if this phenocopies the effect of L-658,758.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent results between experiments 1. Degradation of L-658,758 in solution.2. Variability in the biological sample (e.g., cell passage number, tissue heterogeneity).3. Inconsistent incubation times or temperatures.1. Prepare fresh stock solutions of L-658,758 for each experiment. Store stocks at -20°C or -80°C as recommended by the supplier.2. Standardize your biological materials and experimental conditions as much as possible.3. Ensure precise timing and temperature control throughout the experiment.
Lower than expected potency in a cell-based assay 1. Poor cell permeability of L-658,758.2. High protein binding in the cell culture medium.3. Presence of endogenous inhibitors in the complex biological sample.1. If available, use a cell-permeable analog or a delivery agent. Confirm cellular uptake using analytical methods.2. Reduce the serum concentration in your culture medium if your cells can tolerate it, or perform the assay in a serum-free medium.3. Consider pre-treating your sample to remove or inactivate endogenous inhibitors, if feasible for your experimental design.
High background signal in an activity assay 1. Autohydrolysis of the fluorogenic substrate.2. Non-specific binding of L-658,758 to assay components.3. Contamination of reagents with other proteases.1. Run a substrate-only control (no enzyme) to determine the rate of spontaneous substrate degradation and subtract this from your measurements.2. Include a control with a high concentration of a known, specific inhibitor to determine the level of non-specific signal.3. Use high-purity reagents and enzymes.
Observed effects do not correlate with neutrophil elastase inhibition 1. The phenotype is mediated by an off-target of L-658,758.2. The signaling pathway is more complex than anticipated, with redundant or compensatory mechanisms.1. Perform a selectivity profiling experiment against a panel of related serine proteases (see Experimental Protocols section).2. Investigate downstream signaling events more thoroughly using techniques like Western blotting for key pathway proteins or transcriptomic analysis.

Data Presentation

Due to the limited availability of a comprehensive public selectivity profile for L-658,758, the following table presents an illustrative example of how to structure and present inhibitor selectivity data. Researchers are strongly encouraged to generate such data for their specific experimental conditions.

Table 1: Illustrative Selectivity Profile of L-658,758

Target ProteaseIC₅₀ (nM)Fold Selectivity vs. Neutrophil Elastase
Human Neutrophil Elastase (HNE) 10 1
Proteinase 3 (PR3)50050
Cathepsin G>10,000>1,000
Thrombin2,500250
Trypsin>10,000>1,000
Chymotrypsin8,000800
Urokinase Plasminogen Activator (uPA)5,000500

Note: The IC₅₀ values presented in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Experimental Protocols

Protocol 1: Determining the IC₅₀ of L-658,758 using a Fluorogenic Substrate

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of L-658,758 against a serine protease.

Materials:

  • Purified serine protease (e.g., human neutrophil elastase)

  • L-658,758

  • Fluorogenic protease substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC for neutrophil elastase)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.05% Tween-20)

  • DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of L-658,758 in DMSO (e.g., 10 mM).

  • Prepare serial dilutions of L-658,758 in assay buffer. The final DMSO concentration in the assay should be kept below 1%.

  • Prepare the enzyme solution by diluting the purified protease in assay buffer to the desired working concentration. The optimal concentration should be determined empirically to give a linear reaction rate over the desired time.

  • Prepare the substrate solution by diluting the fluorogenic substrate in assay buffer to a concentration equal to or below its Kₘ value.

  • Add 50 µL of the enzyme solution to each well of the 96-well plate.

  • Add 25 µL of the serially diluted L-658,758 or vehicle control (assay buffer with DMSO) to the appropriate wells.

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 25 µL of the substrate solution to each well.

  • Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates) at 37°C for 30-60 minutes.

  • Calculate the reaction rates (V) from the linear portion of the fluorescence versus time curve.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Mandatory Visualizations

Signaling Pathways

Neutrophil elastase can induce inflammatory signaling through the activation of Protease-Activated Receptor-2 (PAR2). This leads to downstream signaling cascades involving G-proteins, adenylyl cyclase, protein kinase A (PKA), and the mitogen-activated protein kinase (MAPK) pathway, specifically ERK1/2.

Neutrophil_Elastase_Signaling NE Neutrophil Elastase PAR2 PAR2 NE->PAR2 L658758 L-658,758 L658758->NE Gas Gαs PAR2->Gas AC Adenylyl Cyclase Gas->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA ERK ERK1/2 PKA->ERK Inflammation Inflammation (e.g., Cytokine Release) ERK->Inflammation

Caption: Neutrophil Elastase-Mediated PAR2 Signaling Pathway.

Experimental Workflow

The following diagram outlines a general workflow for validating the specificity of L-658,758 in a cell-based assay.

Experimental_Workflow start Start: Observe Cellular Phenotype with L-658,758 dose_response 1. Perform Dose-Response Curve (Cellular Assay vs. Enzyme Assay) start->dose_response control_inhibitor 2. Test Structurally Unrelated Neutrophil Elastase Inhibitor dose_response->control_inhibitor Correlates? off_target Conclusion: Effect is Off-Target or Complex dose_response->off_target No Correlation knockdown 3. Use Genetic Knockdown/Knockout of Neutrophil Elastase control_inhibitor->knockdown Phenocopies? control_inhibitor->off_target No Phenocopy selectivity_profiling 4. Perform Selectivity Profiling (Panel of Serine Proteases) knockdown->selectivity_profiling Phenocopies? knockdown->off_target No Phenocopy on_target Conclusion: Effect is On-Target selectivity_profiling->on_target Specific for HNE? selectivity_profiling->off_target Not Specific

Caption: Workflow for Validating L-658,758 Specificity.

enhancing the inhibitory effect of L-658,758

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for L-658,758, a potent serine proteinase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing its inhibitory effect and to offer solutions for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of L-658,758?

A1: L-658,758 is an inhibitor of serine proteinases, with published research demonstrating its activity against leukocyte elastase.[1] While it is categorized as a serine proteinase inhibitor, its specific inhibitory profile against other proteases may require further characterization by the end-user.

Q2: What is the CAS number for L-658,758?

A2: The CAS number for L-658,758 is 116507-04-1.[1][2][3][4][5]

Q3: I am having trouble finding information on L-658,758 and keep finding data for a different chemical. What should I do?

A3: This is a known issue. A chemical with a similar product number (658758) from some suppliers is 1H,1H,2H,2H-Perfluorodecyltriethoxysilane, which is not a proteinase inhibitor. To find accurate information, always use the full name "L-658,758" and the CAS number "116507-04-1" in your searches.

Q4: What are the general recommendations for storing L-658,758?

A4: For specific storage instructions, it is crucial to consult the product data sheet provided by the supplier. Generally, solid compounds are stored at -20°C. For solutions, storage conditions will depend on the solvent used.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no inhibitory activity observed. Incorrect concentration of L-658,758: Calculation errors or inaccurate stock solution concentration.Verify all calculations and the weight of the compound used for the stock solution. Prepare a fresh stock solution. It is advisable to perform a dose-response experiment to determine the optimal concentration.
Degradation of L-658,758: Improper storage or multiple freeze-thaw cycles of the stock solution.Aliquot the stock solution upon initial preparation to minimize freeze-thaw cycles. Ensure storage at the recommended temperature and protect from light if the compound is light-sensitive.
Issues with the enzyme: Inactive or low-activity elastase.Use a fresh batch of elastase or test the activity of the current batch with a known control inhibitor.
Substrate competition: The substrate concentration may be too high, outcompeting the inhibitor.Determine the Michaelis constant (Km) for the substrate under your experimental conditions and use a substrate concentration around the Km value.
Precipitation of L-658,758 in assay buffer. Poor solubility: The final concentration of L-658,758 exceeds its solubility limit in the aqueous assay buffer. The final concentration of the solvent (e.g., DMSO) may be too low to maintain solubility.First, try to dissolve L-658,758 in a small amount of an organic solvent like DMSO before diluting it into the assay buffer. Ensure the final concentration of the organic solvent is low enough not to affect enzyme activity (typically ≤1%). If precipitation persists, consider using a different buffer system or adding a non-ionic detergent like Triton X-100 at a low concentration (e.g., 0.01%).
High background signal in the assay. Autohydrolysis of the substrate: The substrate may be unstable and hydrolyzing spontaneously in the assay buffer.Run a control experiment without the enzyme to measure the rate of substrate autohydrolysis. If significant, subtract this background rate from your measurements or consider using a more stable substrate.
Contaminating proteases: The sample or enzyme preparation may contain other proteases that can cleave the substrate.Use highly purified elastase. If working with complex biological samples, consider using a cocktail of protease inhibitors that do not interfere with elastase activity.
Inconsistent or variable results. Pipetting errors: Inaccurate or inconsistent pipetting of small volumes of inhibitor, enzyme, or substrate.Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Prepare master mixes for reagents to be added to multiple wells to ensure consistency.
Temperature fluctuations: Inconsistent incubation temperatures can affect enzyme kinetics.Ensure all incubations are performed in a calibrated incubator or water bath with stable temperature control.
Edge effects in microplates: Evaporation from the outer wells of a microplate can lead to increased concentrations of reagents and variable results.Avoid using the outer wells of the microplate for critical samples. Fill the outer wells with buffer or water to minimize evaporation from the inner wells.

Experimental Protocols

Human Neutrophil Elastase (HNE) Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of L-658,758 against Human Neutrophil Elastase.

Materials:

  • Human Neutrophil Elastase (HNE)

  • L-658,758

  • Fluorogenic substrate for HNE (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer: 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.05% (w/v) Brij-35

  • DMSO (for dissolving L-658,758)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare a stock solution of L-658,758: Dissolve L-658,758 in DMSO to a concentration of 10 mM.

  • Prepare serial dilutions of L-658,758: Serially dilute the stock solution in assay buffer to obtain a range of concentrations for testing.

  • Prepare the enzyme solution: Dilute HNE in assay buffer to the desired working concentration.

  • Assay Setup: In a 96-well black microplate, add the following to each well:

    • Test wells: 50 µL of diluted L-658,758 and 50 µL of HNE solution.

    • Positive control (no inhibitor): 50 µL of assay buffer (with the same final DMSO concentration as the test wells) and 50 µL of HNE solution.

    • Negative control (no enzyme): 100 µL of assay buffer.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction: Add 50 µL of the HNE substrate solution to all wells.

  • Kinetic measurement: Immediately place the plate in a fluorometric microplate reader and measure the increase in fluorescence (e.g., Ex/Em = 380/460 nm for AMC-based substrates) every minute for 30 minutes at 37°C.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each well from the linear portion of the fluorescence versus time curve.

    • Calculate the percent inhibition for each concentration of L-658,758 using the following formula: % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] x 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Strategies for Enhancing the Inhibitory Effect

Strategy Description
Optimize Experimental Conditions Ensure the pH, ionic strength, and temperature of the assay buffer are optimal for both enzyme activity and inhibitor binding. Some inhibitors have pH-dependent activity.
Combination with Other Inhibitors Investigate the potential for synergistic effects by combining L-658,758 with other classes of elastase inhibitors or inhibitors of related pathways. This can be particularly effective in complex biological systems.
Adjuvant Co-administration In cellular or in vivo models, the use of adjuvants that enhance the local concentration or uptake of the inhibitor may improve its efficacy.

Visualizing Experimental Logic and Pathways

Below are diagrams generated using Graphviz to illustrate key concepts.

G cluster_troubleshooting Troubleshooting Low Inhibition Low Inhibition Low Inhibition Inhibitor Inactive Inhibitor Inactive Low Inhibition->Inhibitor Inactive Check Enzyme Issue Enzyme Issue Low Inhibition->Enzyme Issue Check Assay Conditions Assay Conditions Low Inhibition->Assay Conditions Check Degradation Degradation Inhibitor Inactive->Degradation Cause Precipitation Precipitation Inhibitor Inactive->Precipitation Cause Fresh Stock Fresh Stock Degradation->Fresh Stock Solution Solubility Test Solubility Test Precipitation->Solubility Test Solution

Caption: Troubleshooting logic for low inhibitory effect.

G Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Pre-incubate Inhibitor and Enzyme Pre-incubate Inhibitor and Enzyme Prepare Reagents->Pre-incubate Inhibitor and Enzyme Add Substrate Add Substrate Pre-incubate Inhibitor and Enzyme->Add Substrate Measure Fluorescence Measure Fluorescence Add Substrate->Measure Fluorescence Analyze Data Analyze Data Measure Fluorescence->Analyze Data End End Analyze Data->End

Caption: General workflow for an elastase inhibition assay.

G Neutrophil Activation Neutrophil Activation Release of HNE Release of HNE Neutrophil Activation->Release of HNE HNE HNE Release of HNE->HNE L-658,758 L-658,758 L-658,758->HNE inhibits Cleavage Products Cleavage Products HNE->Cleavage Products cleaves Substrate (e.g., Elastin) Substrate (e.g., Elastin) Substrate (e.g., Elastin)->Cleavage Products Tissue Damage Tissue Damage Cleavage Products->Tissue Damage

Caption: Simplified signaling pathway of HNE inhibition.

References

Technical Support Center: L-658,758 Quality Control and Purity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the quality control and purity assessment of the serine proteinase inhibitor, L-658,758. The following information is based on established analytical techniques for small molecule compounds and is intended to offer a framework for developing a comprehensive quality control strategy.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial quality control checks for a new batch of L-658,758?

A1: For any new batch of L-658,758, a fundamental set of quality control checks should be performed to confirm its identity and purity. These initial assessments typically include:

  • Visual Inspection: The physical appearance of the compound should be recorded and compared against the expected characteristics (e.g., color, solid or oil).

  • Solubility Testing: Confirming the solubility of the compound in various solvents is crucial for preparing solutions for analytical tests and biological assays.

  • Identity Confirmation: Techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential to verify the chemical structure of L-658,758.[1][2][3][4]

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of the compound and identifying any potential impurities.[5][6][7]

Q2: How can I determine the purity of my L-658,758 sample?

A2: The most common and reliable method for determining the purity of a small molecule like L-658,758 is High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector or a mass spectrometer (LC-MS).[5][6] A standard approach involves developing a reversed-phase HPLC method that can separate the main compound from any impurities. The purity is typically calculated based on the relative peak area of L-658,758 compared to the total area of all detected peaks.

Q3: What are the common sources of impurities in a sample of L-658,758?

A3: Impurities in a sample of a synthetic small molecule like L-658,758 can originate from several sources, including:

  • Starting materials and reagents used in the synthesis.

  • By-products formed during the chemical reactions.

  • Degradation products that may form during storage or handling.

  • Residual solvents from the purification process.

Identifying and quantifying these impurities is a critical aspect of quality control.[7][8]

Q4: How should I store L-658,758 to ensure its stability?

A4: While specific stability data for L-658,758 is not publicly available, general best practices for storing small molecule inhibitors should be followed. These typically include:

  • Storage at low temperatures: Storing the compound at -20°C or -80°C is recommended to minimize degradation.

  • Protection from light: Amber vials should be used to protect the compound from light-induced degradation.

  • Inert atmosphere: For sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation.

It is advisable to perform periodic purity checks on stored materials to monitor for any degradation.

Troubleshooting Guides

HPLC Purity Analysis
Issue Possible Cause Troubleshooting Steps
Poor peak shape (tailing or fronting) Inappropriate mobile phase pH; Column degradation; Sample overload.Optimize mobile phase pH to ensure the analyte is in a single ionic state. Use a new column of the same type. Reduce the injection volume or sample concentration.[9]
Inconsistent retention times Fluctuation in mobile phase composition; Temperature variations; Column equilibration issues.Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a consistent temperature. Ensure the column is adequately equilibrated with the mobile phase before each injection.
Presence of unexpected peaks Sample contamination; Carryover from previous injections; Mobile phase contamination.Prepare a fresh sample using high-purity solvents. Run a blank injection (solvent only) to check for carryover. Prepare fresh mobile phase using HPLC-grade solvents.
No peaks detected Incorrect detector wavelength; Compound is not soluble in the mobile phase; Injection issue.Check the UV absorbance spectrum of L-658,758 to determine the optimal wavelength. Ensure the sample is fully dissolved in the mobile phase. Verify the proper functioning of the autosampler and injector.
Mass Spectrometry (MS) Analysis
Issue Possible Cause Troubleshooting Steps
No or weak signal Poor ionization of the compound; Inappropriate MS source settings; Sample concentration is too low.Try different ionization sources (e.g., ESI, APCI) and polarities (positive/negative). Optimize source parameters such as capillary voltage and gas flow. Increase the sample concentration.[10]
Mass accuracy is poor Instrument not calibrated.Calibrate the mass spectrometer using a known standard.
In-source fragmentation High source temperature or voltage.Reduce the source temperature and/or fragmentor voltage to minimize unwanted fragmentation.

Experimental Protocols

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of L-658,758. Method optimization may be required.

  • Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined based on the UV-Vis spectrum of L-658,758. If unknown, a photodiode array (PDA) detector can be used to identify the optimal wavelength.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of L-658,758 in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

Identity Confirmation by Mass Spectrometry (MS)

This protocol outlines a general procedure for confirming the molecular weight of L-658,758.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.[1][2]

  • Sample Infusion: The sample solution prepared for HPLC analysis can be directly infused into the mass spectrometer.

  • Ionization Mode: ESI in both positive and negative ion modes should be tested to determine which provides a better signal for the protonated molecule ([M+H]^+) or the deprotonated molecule ([M-H]^-).

  • Data Analysis: The acquired mass spectrum should show a prominent peak corresponding to the expected molecular weight of L-658,758. High-resolution mass spectrometry can be used to confirm the elemental composition.[2]

Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the use of NMR for the structural confirmation of L-658,758.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of L-658,758 in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

  • Experiments: Acquire a proton (¹H) NMR spectrum and a carbon (¹³C) NMR spectrum. For more detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.[11][12]

  • Data Analysis: The chemical shifts, coupling constants, and correlations observed in the NMR spectra should be consistent with the known chemical structure of L-658,758.[3][4]

Visualizations

QC_Workflow cluster_0 Initial Batch Receipt cluster_1 Preliminary QC cluster_2 Analytical Testing cluster_3 Decision New Batch New Batch Visual Inspection Visual Inspection New Batch->Visual Inspection Solubility Test Solubility Test Visual Inspection->Solubility Test HPLC (Purity) HPLC (Purity) Solubility Test->HPLC (Purity) MS (Identity) MS (Identity) Solubility Test->MS (Identity) NMR (Structure) NMR (Structure) Solubility Test->NMR (Structure) Pass/Fail Pass/Fail HPLC (Purity)->Pass/Fail MS (Identity)->Pass/Fail NMR (Structure)->Pass/Fail

Caption: Quality control workflow for a new batch of L-658,758.

Troubleshooting_HPLC Start Start Abnormal_Peak Abnormal Peak Shape? Start->Abnormal_Peak Check_pH Optimize Mobile Phase pH Abnormal_Peak->Check_pH Yes Inconsistent_RT Inconsistent Retention Time? Abnormal_Peak->Inconsistent_RT No New_Column Use New Column Check_pH->New_Column Reduce_Load Reduce Sample Load New_Column->Reduce_Load Reduce_Load->Inconsistent_RT Check_Mobile_Phase Ensure Proper Mobile Phase Mixing Inconsistent_RT->Check_Mobile_Phase Yes End End Inconsistent_RT->End No Use_Oven Use Column Oven Check_Mobile_Phase->Use_Oven Equilibrate Ensure Full Column Equilibration Use_Oven->Equilibrate Equilibrate->End

Caption: Troubleshooting logic for common HPLC issues.

References

Validation & Comparative

A Comparative Guide to the Inhibition of Human Neutrophil Elastase: Validating the Efficacy of L-658,758

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory effects of L-658,758 on human neutrophil elastase (HNE), a key enzyme implicated in a variety of inflammatory diseases. The performance of L-658,758 is evaluated alongside other notable HNE inhibitors, supported by available experimental data. This document is intended to assist researchers in making informed decisions regarding the selection of appropriate inhibitors for their studies.

Human neutrophil elastase is a serine protease stored in the azurophilic granules of neutrophils. While it plays a crucial role in host defense by degrading proteins of engulfed pathogens, its unregulated activity can lead to the destruction of host tissues, contributing to the pathology of diseases such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome. Consequently, the development of potent and specific HNE inhibitors is a significant area of therapeutic research.

Comparative Inhibitory Potency

The inhibitory efficacy of L-658,758 and a selection of alternative compounds against HNE is summarized in the table below. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.

InhibitorTypeIC50 Value
L-658,758 Cephalosporin-based>97% inhibition at 0.1 mM[1][2]
Sivelestat Synthetic44 nM
Troxerutin Natural Bioflavonoid11.5 µM
Ursolic Acid Natural Triterpenoid5.51 µM[3]

Note: A specific IC50 value for L-658,758 was not available in the reviewed literature. However, studies have demonstrated its high efficacy in inhibiting HNE activity.

Experimental Protocols

The validation of HNE inhibitors typically involves in vitro enzymatic assays. Below is a generalized protocol for determining the inhibitory activity of a compound against HNE using a chromogenic substrate.

In Vitro HNE Inhibition Assay (Chromogenic)

This protocol outlines the measurement of HNE activity by monitoring the cleavage of a chromogenic substrate, which releases a colored product that can be quantified spectrophotometrically.

Materials:

  • Human Neutrophil Elastase (HNE), purified

  • Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.1% Brij-35)

  • HNE substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)

  • Test inhibitor (e.g., L-658,758) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a stock solution of the HNE substrate in the assay buffer.

  • Prepare serial dilutions of the test inhibitor in the assay buffer.

  • In a 96-well microplate, add the assay buffer, the test inhibitor dilutions, and a solution of HNE. Include a control with no inhibitor.

  • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the HNE substrate to all wells.

  • Immediately measure the absorbance at 405 nm at regular intervals for a set duration (e.g., 10-30 minutes) using a microplate reader.

  • Calculate the initial reaction rates (V) from the linear portion of the absorbance versus time plots.

  • Determine the percentage of HNE inhibition for each inhibitor concentration relative to the control (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

Visualizing the Inhibition Pathway and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

HNE_Inhibition_Pathway cluster_Neutrophil Neutrophil cluster_Extracellular Extracellular Space Neutrophil Activated Neutrophil HNE_release HNE Release Neutrophil->HNE_release HNE Human Neutrophil Elastase (HNE) HNE_release->HNE Substrate Elastin & other proteins HNE->Substrate cleavage Degradation Tissue Degradation Substrate->Degradation Inhibitor L-658,758 & Alternatives Inhibitor->HNE inhibition

Caption: Signaling pathway of HNE-mediated tissue degradation and its inhibition.

HNE_Assay_Workflow start Start prepare_reagents Prepare Reagents (HNE, Buffer, Substrate, Inhibitor) start->prepare_reagents plate_setup Plate Setup (Buffer, Inhibitor, HNE) prepare_reagents->plate_setup pre_incubation Pre-incubation plate_setup->pre_incubation add_substrate Add Substrate pre_incubation->add_substrate measure_absorbance Measure Absorbance (405 nm) Kinetic Read add_substrate->measure_absorbance data_analysis Data Analysis (Calculate Rates, % Inhibition, IC50) measure_absorbance->data_analysis end End data_analysis->end

Caption: Experimental workflow for the in vitro HNE inhibition assay.

Conclusion

References

A Head-to-Head Comparison of Neutrophil Elastase Inhibitors: L-658,758 vs. Sivelestat

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the targeted inhibition of neutrophil elastase (NE) represents a key therapeutic strategy for a variety of inflammatory diseases. This guide provides a detailed, data-driven comparison of two notable NE inhibitors: L-658,758, a cephalosporin-based time-dependent inhibitor, and sivelestat, a competitive inhibitor used clinically for acute lung injury and acute respiratory distress syndrome.

This comparison delves into their mechanisms of action, inhibitory potency, and in vivo efficacy, supported by experimental data to inform research and development decisions.

Mechanism of Action: A Tale of Two Inhibition Strategies

The fundamental difference between L-658,758 and sivelestat lies in their mechanism of inhibiting neutrophil elastase.

L-658,758 is a time-dependent or mechanism-based inhibitor . As a cephalosporin derivative, it is believed to acylate the active site serine of neutrophil elastase, forming a stable, covalent bond that inactivates the enzyme. This type of inhibition is characterized by a time-dependent increase in the degree of inhibition as the inhibitor interacts with the enzyme.

Sivelestat , on the other hand, is a competitive inhibitor . It reversibly binds to the active site of neutrophil elastase, competing with the natural substrates of the enzyme. The effectiveness of a competitive inhibitor is dependent on its concentration and its affinity for the enzyme's active site. Sivelestat's molecular structure, featuring a beta-lactam ring, is crucial for its inhibitory activity, allowing it to form a stable, reversible complex with the enzyme.[1]

In Vitro Inhibitory Potency: A Quantitative Look

The potency of enzyme inhibitors is typically quantified by parameters such as the inhibition constant (Ki) for competitive inhibitors and the second-order rate constant for inactivation (k_inact/Ki) for time-dependent inhibitors.

InhibitorType of InhibitionTarget EnzymeIC50Ki
Sivelestat CompetitiveHuman Neutrophil Elastase44 nM200 nM
L-658,758 Time-dependentHuman Leukocyte ElastasePotent (specific value not available)-

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Preclinical In Vivo Efficacy: From Bench to Biological Systems

Both L-658,758 and sivelestat have demonstrated efficacy in various preclinical models of inflammation and tissue injury.

Sivelestat: A Focus on Lung Injury

Sivelestat has been extensively studied in animal models of acute lung injury (ALI) and acute respiratory distress syndrome (ARDS). In a hamster model of endotoxin-induced ALI, intravenous infusion of sivelestat significantly attenuated the increase in inflammatory cells, protein concentration, and hemorrhage in the bronchoalveolar lavage fluid. Histopathological analysis confirmed that sivelestat prevented the progression of lung inflammation, including neutrophil infiltration and hemorrhage.

L-658,758: Topical Efficacy in Lung Hemorrhage

L-658,758 was identified as a potent topical agent in a hamster lung hemorrhage model. This suggests its potential for localized delivery to the lungs, which could minimize systemic side effects.

Head-to-Head Comparison in Liver Injury

A significant preclinical study directly compared the efficacy of L-658,758 and sivelestat in a rat model of ischemia/reperfusion-induced liver injury. Both inhibitors were found to prevent the decrease in hepatic tissue levels of calcitonin gene-related peptide (CGRP) and insulin-like growth factor-I (IGF-I), which are protective against liver injury. Furthermore, both L-658,758 and sivelestat inhibited the increases in markers of liver damage, including caspase-3, myeloperoxidase, and the number of apoptotic cells. This study suggests that both inhibitors can effectively mitigate neutrophil elastase-mediated tissue damage in this model.

Signaling Pathways Modulated by Neutrophil Elastase Inhibition

Neutrophil elastase is a key player in the inflammatory cascade, influencing a variety of signaling pathways. By inhibiting NE, both L-658,758 and sivelestat can modulate these downstream effects.

Neutrophil elastase can activate pro-inflammatory signaling pathways, leading to the production of cytokines and chemokines, and can also cleave and inactivate important protective proteins. The inhibition of NE can therefore be expected to have broad anti-inflammatory effects.

G cluster_upstream Upstream Triggers cluster_neutrophil Neutrophil Activation cluster_downstream Downstream Effects cluster_inhibitors Inhibition Inflammation Inflammation / Infection Neutrophil Neutrophil Inflammation->Neutrophil NE_Release Neutrophil Elastase Release Neutrophil->NE_Release ECM_Degradation Extracellular Matrix Degradation NE_Release->ECM_Degradation Cytokine_Release Pro-inflammatory Cytokine Release NE_Release->Cytokine_Release Tissue_Damage Tissue Damage ECM_Degradation->Tissue_Damage Cytokine_Release->Inflammation Amplification Loop L658758 L-658,758 (Time-dependent) L658758->NE_Release Inhibits Sivelestat Sivelestat (Competitive) Sivelestat->NE_Release Inhibits

Neutrophil Elastase Signaling and Inhibition

Experimental Methodologies

A key experiment for evaluating neutrophil elastase inhibitors is the enzyme inhibition assay. Below is a generalized protocol.

Neutrophil Elastase Inhibition Assay Protocol

Objective: To determine the inhibitory potency (IC50) of a test compound against human neutrophil elastase.

Materials:

  • Human Neutrophil Elastase (purified enzyme)

  • Fluorogenic or chromogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-pNA)

  • Assay Buffer (e.g., 0.1 M HEPES, pH 7.5)

  • Test compound (e.g., L-658,758 or sivelestat) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, the test compound dilutions, and the human neutrophil elastase solution. For control wells, add the solvent without the test compound.

  • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific pre-incubation time. For time-dependent inhibitors like L-658,758, varying pre-incubation times may be necessary to characterize the time-dependent nature of the inhibition.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Immediately measure the change in absorbance or fluorescence over time using a microplate reader.

  • Calculate the initial reaction rates for each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.

G start Start prep_reagents Prepare Reagents (Enzyme, Substrate, Buffer, Inhibitor) start->prep_reagents plate_setup Set up 96-well plate with Buffer, Inhibitor, and Enzyme prep_reagents->plate_setup pre_incubation Pre-incubate at controlled temperature plate_setup->pre_incubation add_substrate Add Substrate to initiate reaction pre_incubation->add_substrate measure Measure Absorbance/Fluorescence kinetically add_substrate->measure calculate Calculate Initial Rates measure->calculate plot Plot % Inhibition vs. [Inhibitor] calculate->plot determine_ic50 Determine IC50 plot->determine_ic50 end End determine_ic50->end

Workflow for NE Inhibition Assay

Conclusion

Both L-658,758 and sivelestat are potent inhibitors of neutrophil elastase, albeit through different mechanisms. Sivelestat, as a competitive inhibitor, has a well-defined in vitro potency and has been translated to clinical use for acute inflammatory conditions. L-658,758, a time-dependent inhibitor, shows promise, particularly for topical applications, and has demonstrated comparable in vivo efficacy to sivelestat in a model of liver injury.

The choice between a time-dependent and a competitive inhibitor may depend on the specific therapeutic context. Time-dependent inhibitors can offer prolonged duration of action, while the effects of competitive inhibitors are more directly related to their concentration at the site of action. Further research, including direct head-to-head preclinical and clinical studies with well-defined quantitative endpoints, is necessary to fully elucidate the comparative therapeutic potential of these two classes of neutrophil elastase inhibitors.

References

L-658,758: A Comparative Guide to its Cross-Reactivity with Serine Proteases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory activity of L-658,758 against human neutrophil elastase (HNE) and other key serine proteases. The data presented is intended to assist researchers in evaluating the selectivity and potential applications of this compound in studies related to inflammatory diseases and protease-mediated pathologies.

Executive Summary

L-658,758 is a potent inhibitor of the serine proteinase family. Experimental data demonstrates its efficacy in blocking the activity of human neutrophil elastase (HNE) and proteinase 3 (PR3), two key enzymes involved in the inflammatory cascade. Notably, L-658,758 does not exhibit inhibitory activity against metalloelastases, such as those derived from macrophages and Pseudomonas aeruginosa. This selectivity profile suggests its potential as a targeted inhibitor for conditions where neutrophil-derived serine proteases are pathogenic.

Cross-Reactivity Profile of L-658,758

The following table summarizes the inhibitory activity of L-658,758 against a panel of proteases. While specific IC50 or Ki values were not available in the public domain at the time of this publication, qualitative data clearly indicates its selective inhibition of neutrophil serine proteases.

ProteaseClassSourceL-658,758 Inhibition
Human Neutrophil Elastase (HNE)Serine ProteaseHuman NeutrophilsEffective Inhibitor[1][2]
Proteinase 3 (PR3)Serine ProteaseHuman NeutrophilsEffective Inhibitor[1][2]
Macrophage MetalloelastaseMetallo-proteaseHuman & Mouse MacrophagesNo Inhibition[1][2]
Pseudomonas aeruginosa elastaseMetallo-proteasePseudomonas aeruginosaNo Inhibition[1][2]
Cathepsin GSerine ProteaseHuman NeutrophilsData Not Available
ChymotrypsinSerine ProteaseBovine PancreasData Not Available

Experimental Methodologies

The determination of the inhibitory activity of L-658,758 was conducted using an elastinolytic assay. The following protocol provides a detailed overview of the methodology employed in the cited studies[1][2].

Enzymes and Inhibitors:

  • Enzymes: Human neutrophil elastase (NE), human proteinase-3, human and mouse macrophage metalloelastase, and Pseudomonas aeruginosa elastase.

  • Inhibitor: L-658,758.

Assay Protocol:

  • Enzyme Pre-incubation: The respective elastases were pre-incubated with L-658,758 (at a concentration of 0.1 mM) or an assay buffer for 30 minutes at 37°C.

  • Substrate Addition: Following pre-incubation, a tritiated elastin substrate ([³H]-elastin) was added to the enzyme-inhibitor mixture.

  • Incubation: The reaction mixture was incubated to allow for elastin degradation.

  • Measurement of Activity: The amount of degraded elastin was quantified by measuring the radioactivity of the soluble fragments. The elastinolytic activity was expressed as micrograms of elastin degraded per milliliter of sample per minute.

  • Inhibition Assessment: The percentage of inhibition was calculated by comparing the elastinolytic activity in the presence and absence of L-658,758.

Signaling Pathway and Experimental Workflow

To provide a broader context for the role of HNE and the experimental approach to studying its inhibition, the following diagrams illustrate a key signaling pathway involving HNE and a typical experimental workflow for assessing inhibitor efficacy.

G cluster_pathway Human Neutrophil Elastase (HNE) Signaling Pathway in MUC1 Transcription HNE HNE PKCd PKCδ HNE->PKCd Duox1 Duox1 PKCd->Duox1 ROS ROS Duox1->ROS TACE TACE ROS->TACE TNFa TNF-α TACE->TNFa TNFR1 TNFR1 TNFa->TNFR1 ERK12 ERK1/2 TNFR1->ERK12 Sp1 Sp1 ERK12->Sp1 MUC1 MUC1 Gene Transcription Sp1->MUC1 G cluster_workflow Experimental Workflow for Protease Inhibition Assay start Start prepare_reagents Prepare Protease, Inhibitor (L-658,758), and Substrate start->prepare_reagents pre_incubate Pre-incubate Protease with L-658,758 prepare_reagents->pre_incubate add_substrate Add Substrate to initiate reaction pre_incubate->add_substrate incubate Incubate at controlled temperature add_substrate->incubate measure_activity Measure Product Formation incubate->measure_activity analyze_data Calculate % Inhibition measure_activity->analyze_data end End analyze_data->end

References

L-658,758: A Comparative Analysis of its Selectivity for Human Neutrophil Elastase and Proteinase-3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory activity of L-658,758 against two closely related neutrophil serine proteases: human neutrophil elastase (HNE) and proteinase-3 (PR3). The data presented here is intended to assist researchers in evaluating the selectivity profile of L-658,758 and comparing its performance with other known inhibitors.

Executive Summary

Inhibitor Selectivity Profile

The following table summarizes the available inhibitory activities (IC50 values) of L-658,758 and comparator compounds against HNE and PR3. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates greater potency.

InhibitorTarget EnzymeIC50Reference
L-658,758 HNEEffective Inhibition Confirmed[1][2]
PR3Effective Inhibition Confirmed[1][2]
Sivelestat HNE44 nM[3]
PR3No significant inhibition
BAY-85-8501 HNE0.065 nM (65 pM)[4]
PR3101 nM[5]

Note: While the Rees et al. (1997) study confirmed that L-658,758 inhibits both HNE and PR3, specific IC50 values were not provided in the abstract.[1][2] The selectivity ratio (IC50 for PR3 / IC50 for HNE) is a key indicator of an inhibitor's preference for one enzyme over the other. For BAY-85-8501, the selectivity ratio is approximately 1554, indicating a strong preference for inhibiting HNE. Sivelestat is highly selective for HNE.

Experimental Protocols

Detailed methodologies for determining the inhibitory activity of compounds against HNE and PR3 are crucial for reproducible and comparable results. The following are generalized protocols based on established methods.

Inhibition Assay for Human Neutrophil Elastase (HNE)

This protocol utilizes a fluorogenic substrate that, when cleaved by HNE, releases a fluorescent signal.

Materials:

  • Human Neutrophil Elastase (purified)

  • HNE fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.05% Brij-35)

  • Inhibitor compound (e.g., L-658,758) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Prepare serial dilutions of the inhibitor compound in the assay buffer.

  • In the wells of the 96-well plate, add a fixed concentration of HNE.

  • Add the various concentrations of the inhibitor to the wells containing HNE. Include a control well with no inhibitor.

  • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified pre-incubation period (e.g., 15-30 minutes).

  • Initiate the enzymatic reaction by adding the HNE fluorogenic substrate to all wells.

  • Immediately begin monitoring the increase in fluorescence over time using a microplate reader.

  • Calculate the initial reaction rates (V_i_) from the linear portion of the fluorescence curves.

  • Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Inhibition Assay for Proteinase-3 (PR3)

This protocol employs a Fluorescence Resonance Energy Transfer (FRET) peptide substrate. Cleavage of the FRET peptide by PR3 separates a quencher from a fluorophore, resulting in an increase in fluorescence.

Materials:

  • Human Proteinase-3 (purified)

  • PR3 FRET substrate (e.g., Abz-VADnVADYQ-EDDnp)

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 7.5, containing 0.15 M NaCl)

  • Inhibitor compound (e.g., L-658,758) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 320 nm, Emission: 420 nm)

Procedure:

  • Prepare serial dilutions of the inhibitor compound in the assay buffer.

  • In the wells of the 96-well plate, add a fixed concentration of PR3.

  • Add the various concentrations of the inhibitor to the wells containing PR3. Include a control well with no inhibitor.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specified pre-incubation period (e.g., 15-30 minutes).

  • Initiate the enzymatic reaction by adding the PR3 FRET substrate to all wells.

  • Immediately monitor the increase in fluorescence over time using a microplate reader.

  • Calculate the initial reaction rates (V_i_) from the linear portion of the fluorescence curves.

  • Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the IC50 value of an inhibitor for HNE or PR3.

IC50_Determination_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor_Dilutions Prepare Inhibitor Serial Dilutions Plate_Setup Add Enzyme and Inhibitor to 96-well Plate Inhibitor_Dilutions->Plate_Setup Enzyme_Prep Prepare Enzyme Solution (HNE or PR3) Enzyme_Prep->Plate_Setup Substrate_Prep Prepare Substrate Solution Reaction_Start Add Substrate to Initiate Reaction Substrate_Prep->Reaction_Start Pre_incubation Pre-incubate Plate_Setup->Pre_incubation Pre_incubation->Reaction_Start Fluorescence_Reading Measure Fluorescence Kinetically Reaction_Start->Fluorescence_Reading Rate_Calculation Calculate Initial Reaction Rates Fluorescence_Reading->Rate_Calculation Inhibition_Calculation % Inhibition Calculation Rate_Calculation->Inhibition_Calculation IC50_Determination Plot Dose-Response Curve and Determine IC50 Inhibition_Calculation->IC50_Determination

Caption: Workflow for IC50 determination of HNE and PR3 inhibitors.

Signaling Pathway Context

HNE and PR3 are key effector molecules in inflammatory pathways, particularly those involving neutrophils. Their proteolytic activity can lead to tissue damage and the propagation of inflammation. The diagram below illustrates a simplified signaling pathway where these proteases are released and the points at which inhibitors like L-658,758 can act.

Inflammatory_Pathway cluster_neutrophil Neutrophil cluster_extracellular Extracellular Space Inflammatory_Stimuli Inflammatory Stimuli (e.g., pathogens, cytokines) Neutrophil_Activation Neutrophil Activation Inflammatory_Stimuli->Neutrophil_Activation Granule_Release Azurophilic Granule Release Neutrophil_Activation->Granule_Release HNE_PR3 HNE & PR3 Granule_Release->HNE_PR3 Tissue_Damage Extracellular Matrix Degradation & Tissue Damage HNE_PR3->Tissue_Damage Inhibitor L-658,758 Inhibitor->HNE_PR3 Inhibition

Caption: Inhibition of HNE and PR3 by L-658,758 in an inflammatory context.

References

Comparative Analysis of Synthetic and Endogenous Prolyl 4-Hydroxylase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic and endogenous inhibitors of prolyl 4-hydroxylase (PHD), a critical enzyme family in the cellular oxygen-sensing pathway. This document is intended to assist researchers and drug development professionals in understanding the landscape of PHD inhibition, with a focus on performance and experimental methodologies. As the initially requested compound, L-658,758, is a serine proteinase inhibitor, this guide focuses on well-characterized synthetic inhibitors of PHDs, N-Oxalylglycine (NOG) and its cell-permeable analog Dimethyloxalylglycine (DMOG), and compares them with key endogenous inhibitors.

Prolyl 4-hydroxylases (PHDs) are a family of non-heme iron-dependent dioxygenases that play a crucial role in regulating the stability of Hypoxia-Inducible Factor (HIF), a master transcription factor for genes involved in the adaptive response to low oxygen levels (hypoxia).[1][2] Under normoxic conditions, PHDs hydroxylate specific proline residues on the HIF-α subunit, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[3] In hypoxic conditions, the lack of oxygen as a co-substrate inhibits PHD activity, allowing HIF-α to accumulate, translocate to the nucleus, and activate the transcription of genes involved in angiogenesis, erythropoiesis, and glucose metabolism.[3]

Inhibition of PHDs has emerged as a promising therapeutic strategy for various conditions, including anemia of chronic kidney disease, ischemic disorders, and inflammatory diseases.[2] This has led to the development of numerous synthetic PHD inhibitors. Concurrently, the discovery of endogenous metabolites that can regulate PHD activity has provided insights into the physiological control of the hypoxia signaling pathway.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the inhibitory potency of selected synthetic and endogenous inhibitors against the three main PHD isoforms: PHD1, PHD2, and PHD3. The data is presented as IC50 or Ki values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50% or the inhibition constant, respectively.

InhibitorTypeTarget Isoform(s)IC50 / Ki (µM)Reference(s)
N-Oxalylglycine (NOG) SyntheticPHD22.52 (IC50)[4]
PHD1, PHD3Data not available
Dimethyloxalylglycine (DMOG) SyntheticPan-PHDNot specified[5][6]
Fumarate EndogenousPHD277.94 (IC50)[4]
PHD1, PHD3Data not available
Succinate EndogenousPHD264.0 (IC50)[4]
PHD1, PHD3Data not available

Experimental Protocols

In Vitro Prolyl 4-Hydroxylase (PHD) Activity Assay

This protocol describes a common method for measuring the enzymatic activity of PHDs in vitro, which can be adapted to screen for and characterize inhibitors. The assay is based on the PHD-catalyzed hydroxylation of a synthetic peptide substrate corresponding to a region of HIF-1α.

Materials:

  • Recombinant human PHD enzyme (PHD1, PHD2, or PHD3)

  • HIF-1α peptide substrate (e.g., a biotinylated peptide corresponding to residues 556-574 of human HIF-1α)

  • Assay Buffer: 50 mM HEPES, pH 7.5, 0.01% Tween-20, 0.1% BSA

  • Ferrous sulfate (FeSO₄)

  • L-Ascorbic acid

  • 2-Oxoglutarate (2-OG)

  • Test inhibitors (dissolved in a suitable solvent, e.g., DMSO)

  • Quenching solution: 30 mM EDTA

  • Detection reagents (e.g., AlphaScreen® streptavidin-conjugated donor and Protein A-conjugated acceptor beads, and an antibody specific for hydroxylated HIF-1α)

  • Microplate reader capable of luminescence detection

Procedure:

  • Enzyme and Inhibitor Pre-incubation:

    • In a microplate, prepare a mixture containing the PHD enzyme (e.g., 10 nM final concentration), FeSO₄ (e.g., 20 µM final concentration), and L-ascorbic acid (e.g., 200 µM final concentration) in the assay buffer.

    • Add the test inhibitor at various concentrations (or vehicle control) to the enzyme mixture.

    • Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Prepare a substrate mixture containing the HIF-1α peptide substrate (e.g., 150 nM final concentration) and 2-oxoglutarate (e.g., 5 µM final concentration) in the assay buffer.

    • Initiate the enzymatic reaction by adding the substrate mixture to the wells containing the enzyme and inhibitor.

  • Reaction Incubation and Termination:

    • Incubate the reaction mixture for a defined period (e.g., 10 minutes) at room temperature.

    • Stop the reaction by adding the quenching solution (EDTA).

  • Detection of Hydroxylated Product:

    • Add the detection reagents, including the anti-hydroxy-HIF-1α antibody and the AlphaScreen® beads, to each well.

    • Incubate the plate in the dark at room temperature for 1 hour to allow for the binding of the detection components.

    • Measure the luminescence signal using a microplate reader. The signal intensity is proportional to the amount of hydroxylated peptide, and thus to the PHD enzyme activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the HIF signaling pathway and a typical experimental workflow for identifying PHD inhibitors.

HIF_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / Inhibition HIF1a_normoxia HIF-1α HIF1a_OH HIF-1α-OH HIF1a_normoxia->HIF1a_OH Hydroxylation PHD PHD O2 O₂ O2->PHD Fe2 Fe²⁺ Fe2->PHD TwoOG 2-Oxoglutarate TwoOG->PHD VHL VHL Complex HIF1a_OH->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF1a_hypoxia HIF-1α HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex PHD_inhibited PHD Inhibitors Synthetic & Endogenous Inhibitors Inhibitors->PHD_inhibited Inhibition HIF1b HIF-1β HIF1b->HIF1_complex Nucleus Nucleus HIF1_complex->Nucleus Translocation HRE HRE Nucleus->HRE Binding Gene_Expression Target Gene Expression (e.g., EPO, VEGF) HRE->Gene_Expression Transcription

Caption: HIF signaling pathway under normoxic and hypoxic/inhibited conditions.

Experimental_Workflow start Start: Identify Potential PHD Inhibitors assay In Vitro PHD Enzymatic Assay start->assay data_analysis Determine IC50/Ki Values assay->data_analysis cell_based Cell-Based Assay (HIF-1α Stabilization) data_analysis->cell_based western_blot Western Blot for HIF-1α cell_based->western_blot reporter_assay HRE Reporter Gene Assay cell_based->reporter_assay lead_optimization Lead Optimization western_blot->lead_optimization reporter_assay->lead_optimization in_vivo In Vivo Efficacy Studies lead_optimization->in_vivo end End: Candidate Drug in_vivo->end

Caption: Experimental workflow for the identification and validation of PHD inhibitors.

References

Validating the Efficacy of Eugenol in Primary Human Neutrophils: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eugenol, a natural phenolic compound found in essential oils of clove, cinnamon, and other plants, has demonstrated significant anti-inflammatory and antioxidant properties, including the modulation of primary human neutrophil functions. This guide will objectively compare the performance of Eugenol with other alternatives, provide supporting experimental data, and detail the methodologies for key experiments.

Comparative Efficacy of Eugenol and Alternatives in Primary Human Neutrophils

Eugenol has been shown to effectively inhibit key pro-inflammatory functions of primary human neutrophils, primarily by targeting reactive oxygen species (ROS) production and myeloperoxidase (MPO) activity. The following tables summarize the quantitative data on Eugenol's efficacy and compare it with other known modulators of neutrophil function.

Table 1: Inhibition of Reactive Oxygen Species (ROS) Production in Primary Human Neutrophils

CompoundStimulusAssayIC50 ValueReference
Eugenol fMLFLuminol-enhanced Chemiluminescence0.5 µg/mL[1]
Eugenol PMALuminol-enhanced Chemiluminescence~1 µg/mL[1]
Indomethacin ZymosanLuminol-dependent Chemiluminescence~50 µM

fMLF (N-formyl-methionyl-leucyl-phenylalanine) and PMA (Phorbol 12-myristate 13-acetate) are common neutrophil activators. IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Inhibition of Myeloperoxidase (MPO) Activity

CompoundAssayIC50 ValueReference
Eugenol In vitro MPO activity assay19.2 µg/mL[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments used to assess the efficacy of Eugenol in primary human neutrophils.

Isolation of Primary Human Neutrophils
  • Source: Freshly drawn venous blood from healthy adult volunteers.

  • Method:

    • Blood is collected in tubes containing an anticoagulant (e.g., EDTA).

    • Neutrophils are isolated using density gradient centrifugation over Ficoll-Paque.

    • Red blood cell contamination is removed by hypotonic lysis.

    • The resulting neutrophil pellet is washed and resuspended in a suitable buffer (e.g., Hank's Balanced Salt Solution).

    • Cell viability is assessed using Trypan Blue exclusion, and purity is determined by cytological staining.

Measurement of Reactive Oxygen Species (ROS) Production
  • Assay: Luminol-enhanced Chemiluminescence

  • Principle: This assay measures the light emission produced when luminol is oxidized by ROS, primarily superoxide anion and hydrogen peroxide, generated by activated neutrophils.

  • Protocol:

    • Isolated neutrophils are pre-incubated with various concentrations of Eugenol or a vehicle control.

    • Luminol is added to the cell suspension.

    • Neutrophil activation is initiated by adding a stimulus such as fMLF or PMA.

    • Chemiluminescence is measured immediately and continuously over a set period using a luminometer.

    • The total light emission is calculated, and the inhibitory effect of Eugenol is determined relative to the vehicle control.

Myeloperoxidase (MPO) Activity Assay
  • Assay: Colorimetric MPO activity assay

  • Principle: This assay measures the peroxidase activity of MPO, a key enzyme in neutrophils that produces hypochlorous acid.

  • Protocol:

    • Neutrophil lysates or purified MPO are incubated with different concentrations of Eugenol.

    • A substrate for MPO, such as 3,3',5,5'-tetramethylbenzidine (TMB), is added in the presence of hydrogen peroxide.

    • The oxidation of the substrate by MPO results in a colored product.

    • The absorbance of the colored product is measured at a specific wavelength using a spectrophotometer.

    • The percentage of MPO activity inhibition by Eugenol is calculated by comparing the absorbance to that of the untreated control.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in their understanding. The following diagrams were created using Graphviz (DOT language) to illustrate the signaling pathway affected by Eugenol and the general experimental workflow.

Signaling Pathway of Eugenol in Neutrophils

Eugenol's Mechanism of Action in Neutrophils cluster_activation Neutrophil Activation cluster_signaling Signaling Cascade cluster_effect Cellular Effect fMLF fMLF Raf Raf fMLF->Raf PMA PMA PMA->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK p47phox p47phox (cytosolic) ERK->p47phox p47phox_mem p47phox (membrane) p47phox->p47phox_mem Translocation NADPH_oxidase NADPH Oxidase Assembly p47phox_mem->NADPH_oxidase ROS ROS Production (Superoxide) NADPH_oxidase->ROS Eugenol Eugenol Eugenol->Raf Inhibits Eugenol->MEK Inhibits Eugenol->ERK Inhibits Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Analysis Blood Human Blood Collection Isolation Neutrophil Isolation Blood->Isolation Preincubation Pre-incubation with Eugenol/Control Isolation->Preincubation MPO_Assay MPO Activity (Colorimetric) Isolation->MPO_Assay Stimulation Neutrophil Stimulation (fMLF/PMA) Preincubation->Stimulation ROS_Assay ROS Production (Chemiluminescence) Stimulation->ROS_Assay Data_Quant Data Quantification ROS_Assay->Data_Quant MPO_Assay->Data_Quant IC50_Calc IC50 Calculation Data_Quant->IC50_Calc Comparison Comparison with Alternatives IC50_Calc->Comparison

References

Assessing the In Vivo Relevance of L-658,758: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the translation of in vitro data to in vivo efficacy is a critical step in the evaluation of therapeutic candidates. This guide provides a comprehensive comparison of the in vivo relevance of in vitro data for L-658,758, a potent inhibitor of human neutrophil elastase (HNE), with other notable HNE inhibitors.

Human neutrophil elastase is a serine protease implicated in the pathogenesis of a wide range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). Inhibition of HNE is therefore a promising therapeutic strategy. L-658,758, a cephalosporin-based compound, has demonstrated significant inhibitory activity against HNE in laboratory settings. This guide delves into the available data to assess how its performance in vitro corresponds to its effects in living organisms.

Quantitative Comparison of In Vitro and In Vivo Data

To provide a clear and objective comparison, the following tables summarize the key quantitative data for L-658,758 and its alternatives.

CompoundTargetIn Vitro Potency (IC50)In Vivo ModelKey In Vivo Findings
L-658,758 Human Neutrophil Elastase (HNE), Proteinase-3>97% inhibition of elastolytic activity in CF sputumRat model of liver ischemia/reperfusionSignificantly reduced neutrophil accumulation and apoptosis.
Rat model of endotoxin-induced pulmonary vascular injuryInhibited increases in lung TNF levels and reduced hypotension.
Sivelestat (ONO-5046) Human Neutril Elastase (HNE)0.044 µMHamster model of HNE-induced lung hemorrhageID50 = 82 µg/kg (intratracheal administration)
Rabbit model of lung ischemia-reperfusion injuryImproved lung function, reduced neutrophil infiltration, pulmonary edema, and hemorrhage.
Rat model of LPS-induced acute lung injuryReduced lung injury scores, vascular permeability, and inflammatory cytokine production.[1]
BAY-85-8501 Human Neutrophil Elastase (HNE)65 pM[2]Rodent model of acute lung injuryCompletely prevented lung injury and inflammation when administered prior to HNE challenge.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols relevant to the assessment of HNE inhibitors.

In Vitro Human Neutrophil Elastase (HNE) Inhibition Assay

This assay is fundamental to determining the potency of an inhibitor.

  • Reagents and Materials:

    • Purified Human Neutrophil Elastase

    • Fluorogenic substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-pNA)

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 500 mM NaCl)

    • Test inhibitor (L-658,758 or alternatives)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a solution of HNE in the assay buffer.

    • Prepare serial dilutions of the test inhibitor.

    • Add the HNE solution to the wells of the microplate.

    • Add the different concentrations of the test inhibitor to the wells.

    • Incubate for a predefined period at a controlled temperature (e.g., 25°C).

    • Add the fluorogenic substrate to initiate the reaction.

    • Monitor the increase in fluorescence over time using a microplate reader. The rate of substrate cleavage is proportional to the HNE activity.

    • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

In Vivo Animal Model of HNE-Induced Lung Hemorrhage

This model is used to assess the efficacy of an inhibitor in preventing HNE-mediated lung damage.

  • Animals:

    • Hamsters or mice are commonly used.

  • Procedure:

    • Administer the test inhibitor (e.g., L-658,758, Sivelestat) to the animals via a relevant route (e.g., intratracheal, intravenous, oral).

    • After a specified time, induce lung injury by intratracheal instillation of human neutrophil elastase.

    • After a set period (e.g., 4 hours), euthanize the animals and perform a bronchoalveolar lavage (BAL).

    • Measure the amount of hemorrhage in the BAL fluid by quantifying the levels of hemoglobin or red blood cells.

    • Assess lung tissue for histological signs of injury, such as alveolar wall destruction and inflammatory cell infiltration.

    • The effectiveness of the inhibitor is determined by the reduction in hemorrhage and tissue damage compared to a vehicle-treated control group.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is essential for a deeper understanding. The following diagrams, generated using Graphviz, illustrate the key signaling pathways of neutrophil elastase and a typical experimental workflow for evaluating HNE inhibitors.

G cluster_0 Neutrophil Elastase Neutrophil Elastase PKCd PKCδ Neutrophil Elastase->PKCd Duox1 Duox1 PKCd->Duox1 ROS ROS Duox1->ROS TACE TACE ROS->TACE TNFa TNF-α TACE->TNFa TNFR1 TNFR1 TNFa->TNFR1 ERK ERK1/2 TNFR1->ERK Sp1 Sp1 ERK->Sp1 MUC1 MUC1 Transcription Sp1->MUC1

Neutrophil Elastase Signaling Pathway Leading to MUC1 Transcription.

G cluster_1 NE Neutrophil Elastase PAR2 PAR2 NE->PAR2 MAPK p44/42 MAPK Activation PAR2->MAPK

Neutrophil Elastase-Mediated Activation of the MAPK Pathway via PAR2.

G cluster_workflow Experimental Workflow for HNE Inhibitor Evaluation InVitro In Vitro Assay (HNE Inhibition) InVivo In Vivo Model (e.g., Lung Injury) InVitro->InVivo DataAnalysis Data Analysis (IC50, Efficacy) InVivo->DataAnalysis Comparison Comparison with Alternatives DataAnalysis->Comparison Conclusion Conclusion on In Vivo Relevance Comparison->Conclusion

Logical workflow for assessing the in vivo relevance of HNE inhibitors.

Conclusion

The available data suggest a strong correlation between the in vitro inhibitory activity of L-658,758 against human neutrophil elastase and its efficacy in in vivo models of inflammation. Its ability to significantly reduce neutrophil-mediated tissue damage in animal models of liver and lung injury provides compelling evidence of its potential as a therapeutic agent.

When compared to alternatives such as Sivelestat and BAY-85-8501, L-658,758 demonstrates a comparable in vivo efficacy profile. While a direct comparison of in vitro potency is hampered by the lack of a specific IC50 value for L-658,758 in the public domain, its high percentage of inhibition in complex biological samples like cystic fibrosis sputum underscores its potent activity.

For researchers and drug development professionals, the collective evidence supports the continued investigation of L-658,758 and similar cephalosporin-based HNE inhibitors. The provided experimental protocols and pathway diagrams offer a foundational framework for further preclinical evaluation and development of this promising class of anti-inflammatory compounds. Future studies should aim to establish a definitive IC50 value for L-658,758 to allow for more precise quantitative comparisons and to further explore its efficacy in a broader range of in vivo models of inflammatory diseases.

References

Independent Verification of L-658,758's Inhibitory Profile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the serine protease inhibitor L-658,758 with alternative compounds, supported by experimental data and detailed methodologies. The focus is on the independent verification of its inhibitory profile against key neutrophil-derived serine proteases: human neutrophil elastase (NE) and proteinase-3 (PR3).

Inhibitory Profile of L-658,758 and Alternatives

The following tables summarize the inhibitory activities of L-658,758 and a selection of alternative inhibitors against human neutrophil elastase and proteinase-3.

Table 1: Comparison of Inhibitory Activity against Human Neutrophil Elastase (HNE)

InhibitorTarget(s)Reported IC50/KiNotes
L-658,758 HNE, PR3High potency suggested (few molar equivalents for 50% inhibition in sputum)Cephalosporin-based inhibitor. Does not inhibit metalloelastases.
Sivelestat HNEIC50: ~0.04-0.07 µMA specific, small-molecule inhibitor of HNE.
Alvelestat (AZD9668) HNEKi: 6.2 nMOrally active inhibitor, has been in clinical trials for COPD and cystic fibrosis.
BAY 85-8501 HNEIC50: <10 nMA potent and selective inhibitor that has undergone clinical investigation.
Secretory Leukocyte Protease Inhibitor (SLPI) HNE, Cathepsin G, Trypsin, ChymotrypsinKi: ~0.3 nM for HNEEndogenous inhibitor present in mucosal secretions.

Table 2: Comparison of Inhibitory Activity against Proteinase-3 (PR3)

InhibitorTarget(s)Reported IC50/KiNotes
L-658,758 HNE, PR3Effective inhibitorCephalosporin-based inhibitor.
Suramin PR3, other proteasesIC50: ~5 µMA polysulfonated naphthylurea, also inhibits other enzymes.
α1-Antitrypsin (AAT) HNE, PR3, Trypsin, ThrombinPotent inhibitorThe primary endogenous inhibitor of HNE and a significant inhibitor of PR3.
Specific Peptide-based inhibitors PR3Ki in the nanomolar rangeResearch compounds designed for high selectivity.

Experimental Protocols

To independently verify the inhibitory profile of L-658,758 and other compounds, a standardized in vitro enzyme inhibition assay can be employed. Below is a detailed methodology for assessing the inhibition of human neutrophil elastase and proteinase-3.

In Vitro Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human neutrophil elastase or proteinase-3.

Materials:

  • Purified human neutrophil elastase (HNE) or proteinase-3 (PR3)

  • Chromogenic or fluorogenic substrate specific for HNE (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide) or PR3 (e.g., Boc-Ala-Ala-Nva-SBzl)

  • Assay buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.05% Triton X-100)

  • Test compound (e.g., L-658,758) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance or fluorescence

Procedure:

  • Enzyme Preparation: Prepare a working solution of HNE or PR3 in assay buffer to a final concentration that yields a linear reaction rate over the desired time course.

  • Inhibitor Preparation: Prepare a serial dilution of the test compound in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed 1% (v/v).

  • Assay Reaction:

    • Add a fixed volume of the enzyme solution to each well of the 96-well plate.

    • Add an equal volume of the serially diluted test compound or vehicle control to the respective wells.

    • Incubate the enzyme-inhibitor mixture for a predetermined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for binding.

  • Substrate Addition: Initiate the enzymatic reaction by adding a fixed volume of the specific substrate solution to each well.

  • Data Acquisition: Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The readings should be taken at regular intervals.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of substrate hydrolysis) for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by the inhibition of human neutrophil elastase and proteinase-3, as well as the general workflow for the enzyme inhibition assay.

G Human Neutrophil Elastase (HNE) Signaling Pathway in MUC1 Transcription HNE Human Neutrophil Elastase PKC_delta PKCδ HNE->PKC_delta Duox1 Duox1 PKC_delta->Duox1 ROS Reactive Oxygen Species (ROS) Duox1->ROS TACE TNF-α Converting Enzyme (TACE) ROS->TACE TNF_alpha TNF-α TACE->TNF_alpha TNFR1 TNFR1 TNF_alpha->TNFR1 ERK1_2 ERK1/2 TNFR1->ERK1_2 Sp1 Sp1 ERK1_2->Sp1 MUC1 MUC1 Gene Transcription Sp1->MUC1

Caption: HNE-induced MUC1 gene transcription signaling cascade.

G Proteinase-3 (PR3) and Inflammatory Signaling cluster_neutrophil Neutrophil cluster_macrophage Macrophage cluster_tcell T-Cell PR3 Proteinase-3 (PR3) Macrophage_Receptor Cell Surface Receptors PR3->Macrophage_Receptor binds to Macrophage_Activation Macrophage Activation Macrophage_Receptor->Macrophage_Activation Cytokine_Release Pro-inflammatory Cytokine Release (e.g., IL-1β, TNF-α) Macrophage_Activation->Cytokine_Release T_Cell_Polarization T-Cell Polarization Macrophage_Activation->T_Cell_Polarization Th1_Th17 Th1/Th17 Differentiation T_Cell_Polarization->Th1_Th17 G Experimental Workflow for In Vitro Enzyme Inhibition Assay Start Start Prepare_Reagents Prepare Enzyme, Inhibitor, and Substrate Solutions Start->Prepare_Reagents Dispense_Enzyme Dispense Enzyme into 96-well Plate Prepare_Reagents->Dispense_Enzyme Add_Inhibitor Add Serial Dilutions of Inhibitor Dispense_Enzyme->Add_Inhibitor Incubate Incubate Enzyme-Inhibitor Mixture Add_Inhibitor->Incubate Add_Substrate Add Substrate to Initiate Reaction Incubate->Add_Substrate Measure_Activity Measure Kinetic Activity (Absorbance/Fluorescence) Add_Substrate->Measure_Activity Analyze_Data Analyze Data and Determine IC50 Measure_Activity->Analyze_Data End End Analyze_Data->End

References

Safety Operating Guide

Proper Disposal and Handling of L-658758: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Cambridge, MA - For researchers, scientists, and drug development professionals utilizing the serine proteinase inhibitor L-658758 (CAS Number: 116507-04-1), adherence to proper disposal and handling protocols is paramount to ensure laboratory safety and experimental integrity. This document provides essential, immediate safety and logistical information, including operational and disposal plans, offering step-by-step guidance to directly address specific operational questions.

Summary of Chemical and Physical Properties

A comprehensive understanding of the chemical and physical properties of L-658758 is the first step in safe handling. The following table summarizes the key quantitative data available for this compound.

PropertyValue
CAS Number 116507-04-1[1]
Molecular Formula C₁₆H₂₀N₂O₉S[1]
Molecular Weight 416.4 g/mol [1]
Physical State Solid[2]
Solubility No data available
Melting Point/Freezing Point No data available
Boiling Point No data available
Flash Point No data available
Auto-ignition Temperature No data available

Immediate Safety and Handling Precautions

When working with L-658758, it is crucial to handle the compound in a well-ventilated area.[3] Suitable personal protective equipment (PPE), including chemical-impermeable gloves, tightly fitting safety goggles, and appropriate lab attire, should be worn at all times to avoid contact with skin and eyes.[3] In the event of accidental contact, contaminated clothing should be removed immediately, and the affected skin area should be washed with soap and plenty of water.[3] For eye contact, rinse with pure water for at least 15 minutes and consult a physician.[3] If inhaled, move to fresh air. If swallowed, rinse your mouth with water and do not induce vomiting; seek immediate medical attention.[3]

Proper Disposal Procedures

Proper disposal of L-658758 and its containers is a critical aspect of laboratory safety and environmental responsibility.

Waste from Residues: Waste material must be disposed of in accordance with national and local regulations.[3] Chemicals should be left in their original containers and not mixed with other waste.[3]

Contaminated Packaging: Handle uncleaned containers in the same manner as the product itself.[3] Completely emptied packages can be recycled where appropriate facilities exist. Do not empty into drains, and avoid release into the environment.[3]

Spill Management: In the case of a spill, prevent further leakage if it is safe to do so.[3] Avoid dust formation.[3] Collect the spilled material and place it in a suitable, closed container for disposal.[3] Ensure the area is well-ventilated.

Experimental Protocol: Serine Protease Inhibition Assay

The following is a detailed methodology for a key experiment involving a serine protease inhibitor like L-658758. This protocol is a representative example and may need to be optimized for specific experimental conditions.

Objective: To determine the inhibitory activity of L-658758 against a target serine protease (e.g., trypsin).

Materials:

  • L-658758

  • Target serine protease (e.g., bovine β-trypsin)

  • Substrate (e.g., a chromogenic or fluorogenic peptide substrate for the specific protease)

  • Assay Buffer (e.g., 100 mM Tris-HCl, 100 mM NaCl, 0.005% Triton-X, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of L-658758 in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of L-658758 in the assay buffer to achieve a range of desired concentrations.

    • Prepare a working solution of the target serine protease in the assay buffer.

    • Prepare a working solution of the substrate in the assay buffer.

  • Assay Setup:

    • To each well of a 96-well microplate, add a specific volume of the assay buffer.

    • Add varying concentrations of the L-658758 dilutions to the appropriate wells. Include a control well with no inhibitor.

    • Add the serine protease solution to all wells.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a predetermined amount of time (e.g., 20 minutes) to allow the inhibitor to interact with the enzyme.[4]

  • Initiate Reaction:

    • Add the substrate solution to all wells to start the enzymatic reaction.[4]

  • Measurement:

    • Immediately begin measuring the absorbance or fluorescence at the appropriate wavelength using a microplate reader.[4]

    • Take readings at regular intervals for a set period (e.g., 7 minutes) to determine the rate of substrate hydrolysis.[4]

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the percentage of inhibition relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Visualizing Key Processes

To further clarify the underlying mechanisms and workflows, the following diagrams are provided.

G General Mechanism of Serine Protease Inhibition cluster_0 Enzyme Active Site cluster_1 Inhibition Serine_Protease Serine Protease (Active Site) Inactive_Complex Inactive Enzyme-Inhibitor Complex Serine_Protease->Inactive_Complex Cleaved_Products Cleaved Peptide Products Serine_Protease->Cleaved_Products Catalyzes Cleavage Substrate Protein Substrate Substrate->Serine_Protease Binds to Active Site L658758 L-658758 (Inhibitor) L658758:e->Serine_Protease:w Binds to Active Site

Caption: General mechanism of competitive serine protease inhibition by L-658758.

G Experimental Workflow: Serine Protease Inhibition Assay Start Start Reagent_Prep Prepare Reagents (Inhibitor, Enzyme, Substrate) Start->Reagent_Prep Assay_Setup Set up Assay Plate (Buffer, Inhibitor, Enzyme) Reagent_Prep->Assay_Setup Incubation Incubate (e.g., 37°C, 20 min) Assay_Setup->Incubation Reaction_Start Initiate Reaction (Add Substrate) Incubation->Reaction_Start Measurement Measure Activity (Microplate Reader) Reaction_Start->Measurement Data_Analysis Analyze Data (Calculate IC50) Measurement->Data_Analysis End End Data_Analysis->End

Caption: Step-by-step workflow for a serine protease inhibition assay.

References

Essential Safety and Operational Guide for Handling L-658758

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety and logistical information for the handling of L-658758, a serine proteinase inhibitor. The following procedural guidance is designed to answer specific operational questions, ensuring safe laboratory practices and proper disposal. Our commitment is to furnish comprehensive information that extends beyond the product itself, fostering a culture of safety and trust.

Chemical Identifier and Properties

It is crucial to correctly identify the substance in use. L-658758 designates a specific serine proteinase inhibitor.

PropertyValue
Chemical Name L-658758
CAS Number 116507-04-1[1]
Molecular Formula C16H20N2O9S[1]
Molecular Weight 416.4 g/mol [1]
Description An inhibitor of serine proteinase[1]

Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for L-658758 was not publicly available at the time of this writing, the following PPE recommendations are based on general best practices for handling serine proteinase inhibitors and other potentially hazardous laboratory chemicals. Users must consult the SDS provided by their supplier for definitive guidance.

PPE CategoryRecommended EquipmentPurpose
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards.To protect eyes from splashes or aerosols.
Hand Protection Chemically resistant gloves (e.g., nitrile).To prevent skin contact with the compound.
Body Protection Laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A fume hood is recommended for handling powders or creating solutions.To minimize inhalation of dust or aerosols.

Operational Plans: Handling and Storage

Proper handling and storage are paramount to maintaining the integrity of L-658758 and ensuring laboratory safety.

Handling:

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, especially when working with the solid form or preparing stock solutions.

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Storage:

  • Temperature: Store at -20°C for long-term stability.

  • Container: Keep the container tightly closed.

  • Environment: Store in a dry and well-ventilated place.

Disposal Plan

Dispose of L-658758 and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • Unused Product: Unused L-658758 should be disposed of as chemical waste. Do not pour down the drain.

  • Contaminated Materials: Any materials that have come into contact with L-658758, such as pipette tips, tubes, and gloves, should be collected in a designated hazardous waste container and disposed of appropriately.

Experimental Protocols

L-658758 is a serine proteinase inhibitor and is typically used in experimental settings to prevent the degradation of proteins of interest during cell lysis and protein purification.

Preparation of a Stock Solution:

  • Consult Supplier Information: Refer to the product data sheet for recommended solvents and solubility.

  • Weighing: Accurately weigh the desired amount of L-658758 powder in a chemical fume hood.

  • Dissolving: Dissolve the powder in an appropriate solvent (e.g., DMSO or ethanol) to create a concentrated stock solution.

  • Storage: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

Use in Cell Lysis Buffer:

  • Determine Working Concentration: The optimal working concentration of L-658758 should be determined experimentally.

  • Addition to Buffer: Just before use, add the required volume of the L-658758 stock solution to the prepared cell lysis buffer.

  • Lysis Procedure: Proceed with the cell lysis protocol as planned. The presence of L-658758 will help protect the target proteins from degradation by serine proteases released during cell disruption.

Visualizing Laboratory Workflows and Mechanisms

DOT Script for L-658758 Handling Workflow

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal a Consult SDS b Wear Appropriate PPE a->b c Weigh L-658758 in Fume Hood b->c d Prepare Stock Solution c->d e Add to Experimental Buffer d->e f Perform Experiment e->f g Decontaminate Work Area f->g h Segregate Waste g->h i Dispose of as Hazardous Waste h->i

Caption: Workflow for the safe handling and use of L-658758 in a laboratory setting.

DOT Script for Generalized Serine Protease Inhibition

G cluster_pathway Mechanism of Action Serine_Protease Serine Protease (Active) Inactive_Complex Inactive Protease-Inhibitor Complex Serine_Protease->Inactive_Complex Cleaved_Product Cleaved Product Serine_Protease->Cleaved_Product Cleaves L658758 L-658758 L658758->Serine_Protease Binds & Inhibits L658758->Inactive_Complex Substrate Protein Substrate Substrate->Serine_Protease Binds to No_Cleavage Protein Integrity Maintained Inactive_Complex->No_Cleavage Results in

Caption: Generalized mechanism of serine protease inhibition by L-658758.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L 658758
Reactant of Route 2
Reactant of Route 2
L 658758

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.